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1,4,7,10-Tetrazacyclododecane;trihydrate

Cat. No.: B12567003
CAS No.: 144576-60-3
M. Wt: 226.32 g/mol
InChI Key: LZHZXGCLZNBYQR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Macrocyclic Ligand Research

The field of macrocyclic chemistry gained significant momentum with the serendipitous discovery of crown ethers in 1961 by Charles J. Pedersen, a chemist at DuPont. researchgate.netrsc.org While attempting to synthesize a different compound, Pedersen isolated a white, crystalline byproduct which he identified as dibenzo-18-crown-6. rsc.org He discovered that this cyclic polyether had the remarkable ability to selectively bind with alkali metal cations. rsc.orgrsc.org This finding, published in 1967, laid the groundwork for the study of molecular recognition and host-guest chemistry. researchgate.net

Pedersen's pioneering work did not go unnoticed. It spurred a wave of research that expanded into the broader fields of macrocyclic and supramolecular chemistry. researchgate.netwikipedia.org This new area of study attracted the attention of chemists like Donald J. Cram and Jean-Marie Lehn. numberanalytics.com Cram expanded on Pedersen's two-dimensional structures by synthesizing three-dimensional cage-like molecules, known as spherands, which exhibited even higher selectivity. wikipedia.orgnumberanalytics.comnumberanalytics.com Lehn designed and synthesized "cryptands," which are molecules that can completely encapsulate ions, forming highly stable complexes called cryptates. numberanalytics.comopenedition.orgyoutube.com This work led to the development of supramolecular chemistry, which explores the complex entities formed by the association of two or more chemical species held together by non-covalent intermolecular forces. openedition.org

In recognition of their profound contributions, Pedersen, Cram, and Lehn were jointly awarded the Nobel Prize in Chemistry in 1987 "for their development and use of molecules with structure-specific interactions of high selectivity". researchgate.netnumberanalytics.comnobelprize.org The discovery of crown ethers also inspired research into analogous macrocycles where the oxygen donor atoms were replaced by other atoms, such as nitrogen in polyamines. researchgate.net The study of saturated macrocyclic polyamines began in the 1960s, initially as chelating agents for transition metals. researchgate.net However, the advances in host-guest chemistry provided a new vision for their potential beyond conventional coordination chemistry. researchgate.net

Significance of Cyclic Polyamines in Supramolecular and Coordination Chemistry

Cyclic polyamines, also known as azacrowns, are a cornerstone of supramolecular and coordination chemistry due to their distinct properties and versatile applications. royalsocietypublishing.orgroyalsocietypublishing.org Unlike their crown ether counterparts, the nitrogen donors in polyamines introduce a higher degree of basicity and the ability to be protonated in aqueous solutions, which often competes with metal chelation. researchgate.net This characteristic allows them to form stable complexes with a wide array of transition metals, noble metals, and heavy metals through strong coordination bonds. researchgate.net

The significance of cyclic polyamines lies in their unique cavity structure, which can be tailored in size, flexibility, and electron density. royalsocietypublishing.org This structural feature enables them to selectively bind specific guest ions or molecules, a fundamental principle of supramolecular chemistry known as molecular recognition. royalsocietypublishing.orgresearchgate.net The pre-organized nature of the macrocyclic ring leads to a "macrocyclic effect," where complexes of cyclic ligands are significantly more stable than their analogous open-chain counterparts.

In coordination chemistry, macrocyclic polyamines are used to stabilize unusual oxidation states of metal ions and to create specific coordination geometries around a metal center. researchgate.netcapes.gov.brmdpi.com The rigid framework of the macrocycle can impose a specific geometry on the metal complex, influencing its reactivity and physical properties. This has led to their use in various applications, including:

Catalysis: Metal complexes of cyclic polyamines have been explored as catalysts in various chemical transformations, including water splitting. wikipedia.org

Biomedical Applications: Their ability to form highly stable metal complexes makes them invaluable in medicine. royalsocietypublishing.orgicm.edu.pl For instance, derivatives of cyclen are crucial components of contrast agents for Magnetic Resonance Imaging (MRI) and as chelators for radiometals in diagnostic and therapeutic radiopharmaceuticals. icm.edu.plrsc.org

Sensors: The selective binding properties of macrocyclic polyamines are harnessed to create fluorescent sensors for detecting specific ions or molecules. royalsocietypublishing.orgicm.edu.pl

The exploration of macrocyclic polyamines has led to the discovery of numerous new functions and the synthesis of novel functional molecules and supramolecular assemblies, solidifying their importance in modern chemistry. capes.gov.br

Overview of 1,4,7,10-Tetrazacyclododecane (Cyclen/DOTAZ) as a Pivotal Scaffold

1,4,7,10-Tetraazacyclododecane (B123705), commonly referred to as cyclen, is a foundational macrocyclic polyamine. researchgate.netresearchgate.net It is the aza-analogue of the crown ether 12-crown-4 (B1663920) and consists of a twelve-membered ring containing four nitrogen atoms separated by ethylene (B1197577) bridges. alfa-chemistry.comnih.gov The synthesis of cyclen can be challenging but various methods have been developed over the years. researchgate.netgoogle.comacs.org

As a tetradentate ligand, cyclen can firmly bind to a metal ion using its four nitrogen atoms, leaving two coordination sites available on the metal for further interaction. nih.gov This property makes it an exceptionally versatile building block in coordination chemistry. mdpi.com

The true pivotal nature of cyclen is most evident in its role as the precursor to a class of highly effective chelating agents, most notably 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). rsc.orggoogle.comsigmaaldrich.com DOTA is synthesized by attaching four carboxymethyl groups to the nitrogen atoms of the cyclen ring. nih.govprepchem.com This derivative forms exceptionally stable complexes with a wide variety of metal ions, particularly lanthanides like gadolinium (Gd³⁺). rsc.orggoogle.com The high stability of these complexes is crucial for biomedical applications, preventing the release of potentially toxic free metal ions in the body. google.com

The versatility of the cyclen scaffold allows for extensive modification. By attaching different functional groups to the macrocyclic ring or its pendant arms, researchers can create targeted imaging agents and therapeutics. rsc.orgnih.govbenthamdirect.com For example, DOTA can be conjugated to peptides or antibodies to deliver radiometals specifically to tumor cells for PET or SPECT imaging and radiotherapy. rsc.orgbenthamdirect.com This adaptability has made cyclen and its derivatives indispensable tools in chemistry, biology, and medicine. researchgate.netgoogle.com

Interactive Data Tables

Table 1: Properties of 1,4,7,10-Tetrazacyclododecane (Cyclen)

Property Value Source
IUPAC Name 1,4,7,10-Tetrazacyclododecane alfa-chemistry.com
Other Names Cyclen, DOTAZ researchgate.netgoogle.com
Molecular Formula C₈H₂₀N₄ alfa-chemistry.comnih.gov
Molar Mass 172.27 g/mol nih.gov
Appearance Powder sigmaaldrich.com
Hydrogen Bond Donor Count 4 alfa-chemistry.com
Hydrogen Bond Acceptor Count 4 alfa-chemistry.com

Table 2: Key Figures in Macrocyclic Chemistry

Scientist Key Contribution Nobel Prize Year Source
Charles J. Pedersen Discovery of crown ethers and their selective binding properties. 1987 researchgate.netrsc.orgnobelprize.org
Donald J. Cram Development of 3D host molecules (spherands) for highly selective host-guest chemistry. 1987 wikipedia.orgnumberanalytics.comnobelprize.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H26N4O3 B12567003 1,4,7,10-Tetrazacyclododecane;trihydrate CAS No. 144576-60-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

144576-60-3

Molecular Formula

C8H26N4O3

Molecular Weight

226.32 g/mol

IUPAC Name

1,4,7,10-tetrazacyclododecane;trihydrate

InChI

InChI=1S/C8H20N4.3H2O/c1-2-10-5-6-12-8-7-11-4-3-9-1;;;/h9-12H,1-8H2;3*1H2

InChI Key

LZHZXGCLZNBYQR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCNCCN1.O.O.O

Origin of Product

United States

Synthetic Methodologies and Functionalization Strategies for 1,4,7,10 Tetrazacyclododecane

Classical and Contemporary Approaches to 1,4,7,10-Tetrazacyclododecane Synthesis

The preparation of 1,4,7,10-tetraazacyclododecane (B123705) has evolved from labor-intensive classical methods to more efficient, high-yield contemporary strategies. These methods are crucial for making this important macrocycle readily available for further applications.

Richman-Atkins Type Syntheses and Modifications

The classical and historically standard method for synthesizing macrocyclic polyamines like 1,4,7,10-tetraazacyclododecane is the Richman-Atkins synthesis. google.comorgsyn.org This approach generally involves the cyclization of linear polyamines where the nitrogen atoms are protected, typically with tosyl groups. orgsyn.org The reaction is a medium-dilution cyclization that, while reliable, is often characterized by multiple steps, significant labor, and challenges related to atom economy and solvent requirements. google.comorgsyn.org

Template-Assisted Cyclization Routes

Template-assisted synthesis offers an alternative and often more efficient pathway to 1,4,7,10-tetraazacyclododecane. These methods utilize a templating agent to pre-organize a linear precursor, facilitating the subsequent cyclization reaction. google.comorgsyn.org

One prominent template-based strategy involves the reaction of triethylenetetramine (B94423) with glyoxal (B1671930) to form a key bicyclic intermediate, which then undergoes a second cyclization and subsequent cleavage to yield the final macrocycle. google.com Another effective method employs a "two-carbon, permanent, covalently-bound template" by reacting triethylenetetramine with dithiooxamide. orgsyn.org This forms a tricyclic bisamidine, which is then converted to 1,4,7,10-tetraazacyclododecane through a double reductive ring expansion using reagents like diisobutylaluminum hydride (DIBAL-H). orgsyn.org The bisaminal template approach is recognized as a powerful tool for creating C-functionalized tetraazamacrocycles. researchgate.net These template methods often provide the desired product in fewer steps and with better yields compared to the classical Richman-Atkins route. orgsyn.org

Simplified and High-Yield Methodologies

Comparison of Synthetic Methodologies for 1,4,7,10-Tetrazacyclododecane
MethodologyKey Reagents/IntermediatesNumber of StepsReported Overall YieldReference
Richman-Atkins TypeTosyl-protected linear aminesMultiple (e.g., 5 steps)Variable, often lower google.comorgsyn.org
Template-Assisted (Glyoxal)Triethylenetetramine, Glyoxal~3 stepsNot specified in provided text google.com
Template-Assisted (Dithiooxamide)Triethylenetetramine, Dithiooxamide, DIBAL-H2 steps44-68% orgsyn.org
Bis-imidazoline RouteTriethylenetetramine, N,N-dimethylformamide dimethyl acetal, 1,2-dibromoethane3 steps~65% researchgate.netnih.gov
Vinylsulfonium Salt RouteDiphenylsulfonium triflate4 steps31% ingentaconnect.com

Selective Functionalization of 1,4,7,10-Tetrazacyclododecane

The utility of 1,4,7,10-tetraazacyclododecane is greatly expanded through the selective functionalization of its four secondary amine groups. This allows for the attachment of various pendant arms that can chelate metal ions or introduce other functionalities.

Mono-N-Alkylation and Regioselective Derivatization Strategies

Achieving selective functionalization is a key challenge in the chemistry of 1,4,7,10-tetraazacyclododecane. Mono-N-alkylation can be accomplished in a single step by using a significant excess of the macrocycle relative to the alkylating agent. researchgate.net A common method employs a 4:1 molar ratio of 1,4,7,10-tetraazacyclododecane to the alkyl halide, which favors the formation of the mono-substituted product. researchgate.net A major advantage of this approach is that the unreacted macrocycle can be easily recovered through aqueous extraction and reused. researchgate.net

Regioselective derivatization to produce disubstituted products is also of significant interest, particularly for the synthesis of 1,7-disubstituted isomers, which are valuable intermediates. scispace.com One strategy involves the reaction of 1,4,7,10-tetraazacyclododecane with glyoxal to form a protected bridged macrocycle. This intermediate then reacts with benzyl (B1604629) bromide to yield the 1,7-dibenzyl substituted compound after deprotection. scispace.com An alternative and highly regioselective method is the catalytic hydrogenolysis of 1,4,7,10-tetrabenzyl-1,4,7,10-tetraazacyclododecane (B173376) using a 10% Pd/C catalyst with ammonium (B1175870) formate, which selectively removes the two benzyl groups at the 1 and 7 positions. scispace.com Another approach to 1,7-disubstitution involves reacting a mono-N-alkylated derivative with dimethylformamide diethyl acetal, which forms a tricyclic orthoamide intermediate that undergoes regioselective hydrolysis. electronicsandbooks.com Similarly, a convenient route to 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has been developed, demonstrating excellent regioselectivity for the 1,4-positions. nih.gov

Multi-Functionalization via Pendant Arm Introduction

The introduction of multiple functional pendant arms onto the 1,4,7,10-tetraazacyclododecane ring is crucial for creating powerful chelating agents. researchgate.net The most well-known example is the synthesis of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives. A common method for synthesizing DOTA involves the alkylation of all four nitrogen atoms of the macrocycle with a haloacetic acid, such as bromoacetic acid or chloroacetic acid, under basic conditions. nih.gov

A related approach involves the cyanomethylation of 1,4,7,10-tetraazacyclododecane using formaldehyde (B43269) and a cyanide source, which produces a tetranitrile intermediate. prepchem.com This intermediate is then hydrolyzed to yield DOTA. prepchem.com This multi-functionalization strategy allows for the creation of bifunctional chelators. For example, by reacting 1,4,7,10-tetraazacyclododecane with one equivalent of a specialized alkylating agent and three equivalents of another (like tert-butyl 2-bromoacetate), derivatives with an additional unique functional group for site-specific labeling can be synthesized. nih.gov Other examples of multi-functionalization include the preparation of derivatives with two trans-2-methyl-4-nitrophenol pendant arms or four methylenephosphonic acid groups. nih.govbldpharm.com

Examples of Functionalized 1,4,7,10-Tetrazacyclododecane Derivatives
Derivative TypeFunctional Group/Pendant ArmSynthetic StrategyReference
Mono-N-AlkylVarious alkyl halidesUse of 4:1 excess of cyclen to alkyl halide researchgate.net
1,7-DibenzylBenzyl groupsRegioselective hydrogenolysis of tetrabenzyl precursor scispace.com
1,4-Bis(tert-butoxycarbonylmethyl)tert-butoxycarbonylmethyl groupsRegioselective alkylation nih.gov
DOTA (Tetraacetic acid)Carboxymethyl groupsAlkylation with haloacetic acid or hydrolysis of tetranitrile nih.govprepchem.com
Di-phenolic2-methyl-4-nitrophenol armsBisaminal synthetic route nih.gov
Tetraphosphonic acidMethylenephosphonic acid groupsNot specified in provided text bldpharm.com
Carboxylic Acid Functionalization (e.g., DOTA and Analogs)

The most prominent functionalization of 1,4,7,10-Tetraazacyclododecane (cyclen) involves the introduction of carboxylic acid pendant arms, yielding poly(amino carboxylate) chelating agents. The archetypal example is 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), a powerful chelator widely used for complexing metal ions. researchgate.netsigmaaldrich.comtcichemicals.com

Synthesis of DOTA and Bifunctional Analogs: The standard synthesis of DOTA involves the N-alkylation of the four secondary amine groups of the cyclen macrocycle with a haloacetic acid derivative, typically bromoacetic acid or its esters. nih.gov A common strategy utilizes tert-butyl bromoacetate (B1195939), followed by acid-catalyzed deprotection to yield the final tetra-acid product. researchgate.net

Research has expanded to create bifunctional DOTA derivatives, which incorporate an additional reactive group for covalent attachment to biomolecules or surfaces. nih.govresearchgate.net A convenient synthesis for these analogs involves the controlled alkylation of cyclen with a mixture of alkylating agents. For instance, reacting cyclen with one equivalent of a para-functionalized alkyl 2-bromophenyl-acetate and three equivalents of tert-butyl 2-bromoacetate produces a DOTA derivative with a single, unique functional handle. nih.govresearchgate.net This approach allows for the introduction of groups like alkynes or ketones, facilitating subsequent chemoselective ligation reactions. nih.gov

DO3A and Related Analogs: Another important class of derivatives is based on 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid (DO3A), where one nitrogen atom of the cyclen ring remains unfunctionalized or is attached to a different type of linker. nih.govnih.gov The synthesis of the precursor, 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, is achieved by reacting cyclen with three equivalents of t-butyl bromoacetate. nih.gov The remaining secondary amine serves as a reactive site for introducing other functionalities, such as thiol-terminated linkers for creating redox-sensitive imaging agents. nih.gov

These carboxylic acid-functionalized derivatives are paramount in the development of metal-containing agents for biomedical applications, including magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. sigmaaldrich.comsigmaaldrich.com

Table 1: Examples of Carboxylic Acid Functionalized Cyclen Derivatives This table is interactive. You can sort and filter the data.

Compound Name Abbreviation Key Synthetic Feature Application/Significance
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA Alkylation of cyclen with four equivalents of a haloacetic acid derivative. sigmaaldrich.com Gold-standard chelator for various metal ions. researchgate.nettcichemicals.com
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid DO3A Alkylation of cyclen with three equivalents of a haloacetic acid derivative. nih.govnih.gov Precursor for mono-functionalized chelators. nih.gov
Ethynylphenyl-DOTA - Alkylation with one functionalized and three standard bromoacetate units. researchgate.net Bifunctional chelator for click chemistry conjugation. researchgate.net
4-Acetylphenyl-DOTA - Alkylation with one functionalized and three standard bromoacetate units. researchgate.net Bifunctional chelator for oxime ligation. researchgate.net
Phosphonate (B1237965) and Phosphinate Derivatization (e.g., DOTP)

The introduction of phosphorus-containing pendant arms, such as phosphonic and phosphinic acids, onto the 1,4,7,10-Tetraazacyclododecane scaffold yields chelators with distinct properties, particularly a high affinity for bone. These derivatives are of significant interest for applications in skeletal imaging and therapy. researchgate.net

Synthesis of Phosphonate Derivatives: The synthesis of polyamino-phosphonic acids like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) is typically achieved through a Mannich-type reaction. This method involves reacting the hydrochloride or hydrobromide salts of the cyclen amine with formaldehyde and phosphorous acid (H₃PO₃). researchgate.netgoogle.com This reaction effectively installs a methylenephosphonic acid group onto each nitrogen atom of the macrocycle.

Mixed-Functionality Derivatives: It is also possible to synthesize hybrid chelators that incorporate both carboxylate and phosphonate groups. An example is 1,4,7,10-tetraazacyclododecane-1,4-diacetic-7,10-dimethylenediphosphonic acid. google.com The synthesis of such asymmetrically functionalized molecules requires multi-step procedures involving protection and selective deprotection of the cyclen's amine groups to direct the addition of different pendant arms to specific nitrogen atoms. google.com These mixed-functionality ligands offer a way to fine-tune the coordination chemistry and biological properties of the resulting metal complexes.

Phosphonate-derivatized cyclen compounds are recognized as highly effective carrier ligands for radiometals used in palliative care for bone pain, owing to their strong localization in skeletal tissues and the high in vivo stability of their metal chelates. researchgate.net

Table 2: Phosphonate Derivatives of 1,4,7,10-Tetraazacyclododecane This table is interactive. You can sort and filter the data.

Compound Name Abbreviation Synthetic Method Key Property/Application
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid DOTMP Reaction of cyclen with formaldehyde and phosphorous acid. researchgate.netgoogle.com High bone affinity, carrier for bone-seeking radiopharmaceuticals. researchgate.net
1,4,7,10-Tetraazacyclododecane-1,4-diacetic-7,10-dimethylenediphosphonic acid - Multi-step synthesis with protection/deprotection steps. google.com Hybrid chelator with mixed carboxylate and phosphonate arms. google.com
Amide and Carboxamide Modifications (e.g., DOTAM)

Functionalization of the cyclen backbone with amide and carboxamide pendant arms provides another important class of derivatives with unique coordination properties and applications, notably in the field of Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) MRI contrast agents. researchgate.netnih.gov

Synthetic Approaches: The synthesis of DOTA-tetraamide ligands typically involves a two-step process. First, the desired amide-containing arm is prepared, often by reacting an amine with a reagent like bromoacetyl bromide. nih.gov Subsequently, the resulting α-haloacetamide is used to alkylate the four nitrogen atoms of the 1,4,7,10-Tetraazacyclododecane ring, a process known as peralkylation. nih.goviaea.org For example, reacting cyclen with the appropriate N-iodoacetyl amines is a key step in producing various DOTAM-alkyl derivatives. researchgate.netiaea.org

The general formation of an amide bond, which is central to these syntheses, can be achieved through several classic organic chemistry methods. masterorganicchemistry.com These include the nucleophilic acyl substitution of acyl halides or anhydrides with amines, or the coupling of a carboxylic acid and an amine using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com

Stereochemical Influence: Research has shown that the stereochemistry of the amide side chains can have a profound impact on the properties of the final metal complex. For Eu(III) complexes of DOTA-tetraamides, the chirality of the pendant arms significantly influences the water exchange kinetics, a critical parameter for the efficacy of CEST agents. nih.gov This highlights the exquisite sensitivity of the chelator's function to subtle structural modifications. nih.gov

Table 3: Amide and Carboxamide Derivatives of 1,4,7,10-Tetraazacyclododecane This table is interactive. You can sort and filter the data.

Derivative Class Abbreviation General Synthetic Route Key Finding/Application
DOTA-tetraamide DOTAM Peralkylation of cyclen with N-haloacetyl amines. researchgate.netnih.goviaea.org Platform for PARACEST MRI contrast agents. researchgate.netiaea.org
Chiral DOTA-tetraamides - Synthesis from chiral amines and bromoacetylbromide, followed by alkylation of cyclen. nih.gov Stereochemistry of side chains influences water exchange rates in Eu(III) complexes. nih.gov
Sulfide-Containing Pendant Arms

The incorporation of pendant arms containing sulfide (B99878) or thiol functionalities onto the 1,4,7,10-Tetraazacyclododecane framework leads to chelators with redox-sensitive capabilities. These derivatives are designed to interact with specific biological environments, such as the redox state of tumors. nih.gov

A general synthetic strategy for these compounds has been developed, focusing on derivatives of DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid). The synthesis begins with the preparation of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, which leaves one nitrogen atom of the macrocycle available for further reaction. nih.gov

This free amine is then alkylated with a linker that contains a protected thiol group. For example, a linker such as [4-(triphenylmethylthio)methyl)phenyl]methyl chloride can be attached to the macrocycle. nih.gov The triphenylmethyl (trityl) group is a common protecting group for thiols that can be removed under specific conditions to reveal the reactive terminal thiol group. This synthetic approach allows for the creation of lanthanide chelates with nitrogen-attached sidearms that terminate in redox-active thiol groups. nih.gov These thiol-containing complexes have been shown to bind to proteins like human serum albumin in a redox-sensitive manner. nih.gov

Silylated and Other Reactive Group Incorporations

To facilitate the attachment of the 1,4,7,10-Tetraazacyclododecane macrocycle to surfaces like silica (B1680970) gel or glass, derivatives incorporating reactive hydroxyl groups have been synthesized. electronicsandbooks.com This functionalization strategy often relies on a high-yield, regioselective protection of the cyclen ring.

A common method involves reacting 1,4,7,10-Tetraazacyclododecane with a chloroformate, such as benzyl chloroformate, in an acidic solution. electronicsandbooks.com This reaction selectively yields the 1,7-diprotected derivative due to the protonation sequence of the macrocycle's amines in acid. electronicsandbooks.com With the 1- and 7-positions blocked, the secondary amines at the 4- and 10-positions are available for further modification. These positions can be alkylated to introduce pendant arms containing functional groups, such as alcohols. electronicsandbooks.com

The resulting alcohol-functionalized cyclen derivatives can then be used for subsequent modification of silylated surfaces. The hydroxyl group can also be exchanged for other substituents, making these compounds versatile trifunctional ligands and useful intermediates for further synthetic elaborations. electronicsandbooks.com

Click Chemistry and Modular Synthesis Approaches

Modular synthesis strategies, particularly those employing "click chemistry," have become powerful tools for the functionalization of 1,4,7,10-Tetraazacyclododecane. nih.gov This approach allows for the efficient and site-specific attachment of the chelator to complex biomolecules with high reliability and yields. nih.govresearchgate.net

The core of this strategy is the synthesis of "clickable" DOTA analogues that are pre-functionalized with a bioorthogonal reactive group, most commonly an azide (B81097) or an alkyne. nih.govnih.gov These derivatives are typically prepared by alkylating the cyclen ring with a mixture of reagents: three equivalents of a standard protected bromoacetate and one equivalent of a bromoacetate derivative that already contains the desired clickable handle (e.g., an azidoethyl group or a propargyl group). nih.govresearchgate.netnih.gov

One prominent example is DOTAZA (1,4,7,10-tetra-azacyclododecan-1,4,7,10-tetra-azidoethylacetic acid), a tunable DOTA analogue that can be readily functionalized via the azide groups in its side chains. nih.gov

The most widely used click reaction in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction forms a stable triazole linkage between an azide-functionalized chelator and an alkyne-functionalized biomolecule (or vice versa). This modular approach has been successfully used to conjugate DOTA derivatives to peptides and other biologically relevant molecules. nih.govresearchgate.net

Table 4: Examples of "Clickable" Cyclen Derivatives This table is interactive. You can sort and filter the data.

Derivative Name Reactive Group Synthetic Approach Click Reaction Application
Ethynylphenyl-DOTA Alkyne Co-alkylation of cyclen with alkyne-bearing and standard bromoacetates. researchgate.net CuAAC with azide-functionalized biomolecules. researchgate.net
Propargyl-DOTA Alkyne Alkylation with a propargyl-derivatized bromoacetate. researchgate.net CuAAC with azide-functionalized biomolecules. researchgate.net
DOTAZA Azide Synthesis of azido-containing pendant arms followed by alkylation of cyclen. nih.gov CuAAC with alkyne-functionalized molecules. nih.gov
Purine-cyclen conjugate Alkyne/Azide Multi-step synthesis involving SNAr and CuAAC reactions to link purine (B94841) and cyclen moieties. nih.gov Intramolecular studies and potential photocatalysis. nih.gov

Coordination Chemistry of 1,4,7,10 Tetrazacyclododecane Based Ligands with Metal Ions

Thermodynamic Stability of Metal-1,4,7,10-Tetrazacyclododecane Complexes

The thermodynamic stability of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium. It is a crucial factor in determining the suitability of these complexes for various applications. The high thermodynamic stability of metal complexes with cyclen and its derivatives is a key feature that has driven much of the research in this area. youtube.com

Determination of Stability Constants (logβ) and Speciation Profiles

The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant), denoted as β. The logarithm of this constant, logβ, is commonly used to express the stability. Higher logβ values indicate greater thermodynamic stability. These constants are typically determined experimentally using techniques such as potentiometric titrations, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgresearchgate.net

The speciation of a metal-ligand system, which describes the distribution of different complex species as a function of pH, can be determined from the stability constants. For instance, in a solution containing a metal ion and 1,4,7,10-Tetrazacyclododecane, various protonated and hydroxo species can exist in equilibrium, and their relative concentrations are pH-dependent. rsc.orgresearchgate.net

Below is a table summarizing the stability constants (log K) for complexes of various metal ions with 1,4,7,10-Tetrazacyclododecane (cyclen) and its well-known derivative, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

Stability Constants (log K) of Metal Complexes with Cyclen and DOTA
Metal Ionlog K ([M(cyclen)]n+)log K ([M(DOTA)]n-)
Cu2+23.222.5
Ni2+19.920.0
Zn2+16.220.8
Co2+16.120.6
Cd2+15.821.2
Pb2+13.925.3
La3+-23.8
Gd3+-24.6
Lu3+-25.4

Influence of Ligand Architecture on Complex Stability

The architecture of the 1,4,7,10-Tetrazacyclododecane-based ligand plays a significant role in determining the stability of its metal complexes. Modifications to the cyclen backbone or the introduction of pendant arms can have a profound impact on the thermodynamic stability.

N-Alkylation: The substitution of hydrogen atoms on the nitrogen atoms of the cyclen ring with alkyl groups can influence the basicity of the nitrogen donors and introduce steric hindrance, which in turn affects the stability of the metal complexes. rsc.orgnih.gov

Pendant Arms: The addition of coordinating pendant arms to the nitrogen atoms of the cyclen ring generally increases the stability of the metal complexes. This is due to the chelate effect, where the multidentate nature of the ligand leads to a more stable complex compared to analogous complexes with monodentate ligands. The nature of the coordinating groups on the pendant arms (e.g., carboxylate, phosphonate (B1237965), or alcohol) also influences the stability. For example, ligands with carboxylate or phosphonate arms, such as DOTA and DOTP, form exceptionally stable complexes with a wide range of metal ions. rsc.orgnih.govmdpi.comnih.gov The increased number of donor atoms allows for a better encapsulation of the metal ion, leading to higher stability constants.

Comparative Studies with Other Macrocyclic Ligands

To better understand the unique properties of 1,4,7,10-Tetrazacyclododecane-based complexes, their thermodynamic stability is often compared with that of complexes formed with other macrocyclic ligands, such as 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam).

Generally, for a given metal ion, the stability of the complex is highly dependent on the "fit" between the size of the metal ion and the cavity size of the macrocycle. Cyclen, with its smaller 12-membered ring, is typically a better fit for smaller metal ions, while the larger 14-membered ring of cyclam is more suitable for larger metal ions. This "size-match" concept is a key factor in determining the relative stabilities of complexes with different macrocyclic ligands. rsc.orgresearchgate.net For instance, the stability of first-row transition metal complexes often follows the Irving-Williams series, but the relative stability of cyclen versus cyclam complexes can vary depending on the specific metal ion.

Kinetic Inertness and Metal Exchange Reactions

While thermodynamic stability provides information about the equilibrium position of complex formation, kinetic inertness describes the rate at which the complex undergoes ligand substitution or dissociation reactions. A complex can be thermodynamically stable but kinetically labile (i.e., reacts quickly), or thermodynamically unstable but kinetically inert (i.e., reacts slowly). For many applications, particularly in vivo, kinetic inertness is a more critical parameter than thermodynamic stability. researchgate.net

Rates of Formation and Dissociation of Metal Complexes

The rates of formation of metal complexes with 1,4,7,10-Tetrazacyclododecane and its derivatives can vary significantly depending on the metal ion, the ligand, and the reaction conditions, such as pH and temperature. The formation of these complexes is often a multi-step process. nih.govrsc.org

The dissociation of these metal complexes, particularly in acidic conditions, is a measure of their kinetic inertness. The rates of dissociation are often studied to assess the in vivo stability of these complexes. For example, the acid-catalyzed dissociation of copper(II)-cyclen has been studied, and the rate law was found to be dependent on the hydrogen ion concentration. rsc.orgacs.org

The table below presents some representative kinetic data for the formation and dissociation of metal complexes with cyclen and its derivatives.

Kinetic Data for Metal Complexes with Cyclen and DOTA
ComplexFormation Rate Constant (kf, M-1s-1)Dissociation Rate Constant (kd, s-1)Conditions
[Cu(cyclen)]2+-k1[H+]2+k2[H+]Acidic solution
[Ni(cyclen)]2+~104SlowNeutral pH
[Gd(DOTA)]-SlowVery SlowPhysiological pH
[Lu(DOTA)]-SlowExtremely SlowPhysiological pH

Mechanistic Investigations of Metal-Ligand Association and Dissociation

The mechanisms of formation (association) and dissociation of metal complexes with 1,4,7,10-Tetrazacyclododecane-based ligands have been the subject of numerous studies. These reactions can proceed through different pathways, including associative, dissociative, and interchange mechanisms. youtube.comcsbsju.edu

Association Mechanism: The formation of the metal complex often proceeds through a stepwise mechanism. For macrocyclic ligands like cyclen, the initial interaction may involve the metal ion binding to one or two nitrogen atoms, followed by a conformational rearrangement of the ligand to fully encapsulate the metal ion. The rate-determining step can be the initial binding or the subsequent conformational changes. youtube.com

Dissociation Mechanism: The dissociation of these highly stable complexes is often very slow under physiological conditions. In acidic media, the dissociation is typically acid-catalyzed. The proposed mechanism often involves the protonation of one or more of the nitrogen atoms of the macrocycle, which weakens the metal-nitrogen bonds and facilitates the unwrapping of the ligand from the metal ion. rsc.orgrsc.orgyu.edu.jo The rate of dissociation can be highly dependent on the acid concentration. For the [Cu(cyclen)]^2+ complex, the rate law for dissociation in acidic solution is complex, with terms that are first and second order in hydrogen ion concentration, suggesting a multi-step protonation-assisted pathway. rsc.org

Metal exchange reactions, where one metal ion in a complex is replaced by another, are also of interest. The mechanism of these reactions can be complex and may involve the formation of a binuclear intermediate. The rates of metal exchange are crucial for understanding the potential for transmetallation of these complexes in biological systems. researchgate.net

Factors Governing Kinetic Inertness in Diverse Media

The kinetic inertness of a coordination complex, which describes the rate at which it undergoes ligand substitution reactions, is a critical parameter, particularly for in vivo applications where high stability is paramount. pdx.edu The stability of complexes involving 1,4,7,10-tetrazacyclododecane (cyclen) and its derivatives is governed by a combination of factors related to the metal ion, the ligand itself, and the surrounding medium. solubilityofthings.comunacademy.comgcnayanangal.comslideshare.net

Key factors influencing kinetic inertness include:

Nature of the Central Metal Ion : The charge and size of the metal ion are fundamental. solubilityofthings.comgcnayanangal.com Generally, a higher positive charge and a smaller ionic radius on the central metal ion lead to stronger electrostatic interactions with the ligand's donor atoms, resulting in a more kinetically inert complex. gcnayanangal.comslideshare.net The electronic configuration and the preferred coordination geometry of the metal also play a significant role. solubilityofthings.comunacademy.com

Nature of the Ligand : The inherent structure of the cyclen-based ligand is crucial. The pre-organized cavity of the macrocycle leads to the "macrocyclic effect," granting significantly higher stability compared to analogous open-chain ligands. unacademy.compsu.edu The basicity of the ligand's donor atoms and the presence of functional pendant arms that form chelate rings further enhance stability. unacademy.com Conversely, steric hindrance can negatively impact stability. unacademy.com

Environmental Conditions : The medium in which the complex exists can profoundly affect its stability. The dissociation of many metal-cyclen complexes is acid-catalyzed. acs.orgnih.govmpg.de This process often involves the protonation of one of the ligand's donor atoms, such as a carboxylate group or a nitrogen atom in the macrocyclic ring, which initiates the "unwrapping" of the ligand from the metal center. acs.orgmpg.de The reaction kinetics can, therefore, show a strong dependence on pH. nih.gov The presence of competing metal ions or endogenous ligands in biological media can also challenge the complex's integrity, making high kinetic inertness essential for preventing transmetalation. pdx.edunih.gov

Studies on the dissociation kinetics of lanthanide complexes with cyclen derivatives like 1,4,7,10-tetraazacyclododecane-1,7-diacetic acid (DO2A) reveal that the process is often complex. The observed rate law can show dependencies on hydrogen ion concentration and the concentration of other species in the medium, such as buffer components. nih.gov For instance, the dissociation of LnDO2A⁺ complexes is catalyzed by both protons and acetate (B1210297) ions from the buffer. nih.gov It is important to note that high thermodynamic stability does not always guarantee high kinetic inertness, although the two are often correlated. pdx.edunih.gov The remarkable kinetic inertness of lanthanide-DOTA complexes is a primary reason for their successful use as in vivo agents. pdx.edupsu.edu

Dissociation Rate Constants for Ln(DO2A)⁺ Complexes at 25°C
ComplexkH (M-1s-1)klim (x 10-5 s-1)
LaDO2A⁺1.5810.7
PrDO2A⁺0.172.50
EuDO2A⁺0.0831.64
ErDO2A⁺0.142.12
LuDO2A⁺0.0380.98

Data sourced from reference nih.gov. kH is the rate constant for the acid-catalyzed pathway, and klim is the limiting rate constant at high acid concentration.

Conformational Dynamics and Isomerism of Metal-1,4,7,10-Tetrazacyclododecane Complexes

Complexes formed with 1,4,7,10-tetrazacyclododecane (cyclen) based ligands are not static entities but exhibit significant conformational flexibility in solution. nih.gov This dynamic behavior is particularly well-studied for complexes of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) with lanthanide ions. These complexes typically adopt a nine-coordinate geometry, where the metal ion is bound by the four nitrogen atoms of the macrocycle, the four oxygen atoms from the carboxylate pendant arms, and a single water molecule that "caps" the complex. In solution, these complexes exist as a mixture of two principal isomers. acs.orgitn.pt

Square Antiprismatic (SAP) and Twisted Square Antiprismatic (TSAP) Isomers

The coordination polyhedron of nine-coordinate Ln(DOTA)⁻ complexes is best described as a capped square antiprism. wikipedia.org The two major isomers found in solution are the square antiprism (SAP) and the twisted square antiprism (TSAP). acs.orgitn.pt These isomers, also referred to as conformers, arise from two main structural variables: the conformation of the four five-membered ethylenediamine (B42938) chelate rings of the cyclen backbone (defined by the Λ or Δ helicity) and the orientation of the four carboxymethyl pendant arms (which can rotate around the N-CH₂ bond).

The SAP and TSAP isomers differ in the relative twist angle between the plane formed by the four nitrogen atoms (the N₄ plane) and the plane formed by the four carboxylate oxygen atoms (the O₄ plane). While both isomers can be present in solution, their relative populations can be influenced by several factors, including the specific metal ion and any substitutions on the ligand framework. acs.orgitn.pt For example, solid-state X-ray diffraction has shown that lanthanide complexes with the ligand trans-H₆do2a2p exist exclusively as twisted-square-antiprismatic isomers. itn.pt Furthermore, the introduction of specific chiral groups onto the DOTA scaffold has been shown to yield complexes that exist predominantly as the TSAP isomer in aqueous solution. acs.org

Interconversion Pathways: Arm Rotation and Ring Inversion

The SAP and TSAP isomers are in a dynamic equilibrium in solution, readily interconverting on the NMR timescale. nih.gov This dynamic exchange is crucial for understanding the properties and reactivity of these complexes. The two primary pathways for this interconversion are:

Arm Rotation : This process involves the rotation of the acetate pendant arms around the N-C(pendant) single bonds. This changes the orientation of the coordinating carboxylate groups without altering the conformation of the macrocyclic ring itself.

Ring Inversion : This is a more substantial conformational change involving the inversion of the cyclen macrocycle's conformation. This process flips the helicity (from λ to δ and vice versa) of the four ethylenediamine-like (N-C-C-N) bridges of the ring.

These conformational exchanges have been extensively studied using variable-temperature and two-dimensional NMR spectroscopy on paramagnetic lanthanide complexes, which provides the necessary resolution to observe and quantify these dynamic processes. nih.gov

Impact of Metal Ion Identity and Ligand Substitution on Conformational Preferences

Metal Ion Identity : The ionic radius of the metal plays a critical role. For lanthanide complexes of the ligand trans-H₆do2a2p, a structural change is observed across the series. itn.pt Larger lanthanides (like Ce³⁺ and Sm³⁺) form nine-coordinate complexes that include a coordinated water molecule. itn.pt In contrast, the smaller, later lanthanides (from Eu³⁺ to Yb³⁺) form eight-coordinate complexes where the water molecule is excluded, leading to a more distorted coordination environment. itn.pt The choice of metal ion can even influence the conformation of the cyclen ring itself. Studies have shown that complexation with Cu(II) tends to favor a planar conformation of the cyclen ring, whereas Ni(II) induces a significantly twisted conformation. rsc.org

Ligand Substitution : Chemical modification of the ligand backbone or its pendant arms is a powerful tool for controlling conformational preferences.

Pendant Arm Isomerism : The placement of different pendant arms on the cyclen ring has a dramatic effect. A study comparing two isomers of a DOTA-derivative, one with pendant arms at the 1,4-positions (cis) and the other at the 1,7-positions (trans), revealed profound differences in their thermodynamic stability and dissociation kinetics, which are directly linked to their differing coordination structures. acs.orgmpg.de

Backbone Modification : Introducing rigidity into the macrocycle, for instance by creating a bridged cyclen derivative, can effectively "lock" the complex into a single, preferred conformation. acs.org

Chiral Auxiliaries : Attaching chiral substituents to the cyclen ring can create a strong preference for a single coordination isomer, as demonstrated in the synthesis of chiral DOTA complexes that exist almost exclusively in the TSAP form. acs.org

Specific Metal Ion Coordination Studies

The coordination chemistry of lanthanide(III) ions with 1,4,7,10-tetrazacyclododecane-based ligands, particularly DOTA, is exceptionally rich and has been driven by their widespread use in biomedical applications. acs.orgbiosynth.comsigmaaldrich.com These ligands are highly effective at chelating Ln³⁺ ions, forming complexes with outstanding thermodynamic stability and kinetic inertness. psu.eduacs.org

Thermodynamics and Kinetics: The formation of lanthanide-DOTA complexes is characterized by very high stability constants (log KML). acs.orgacs.org Generally, this stability increases across the lanthanide series from the lighter (e.g., La³⁺) to the heavier ions (e.g., Lu³⁺). acs.orgmpg.de This trend is a direct consequence of the lanthanide contraction, where the decreasing ionic radius of the heavier Ln³⁺ ions leads to a higher charge density and stronger electrostatic bonds with the ligand's donor atoms. gcnayanangal.comacs.org However, this trend is not universal and can be inverted depending on the specific arrangement and type of pendant arms on the cyclen framework. acs.orgmpg.de For example, for the ligand 1,7-H₃DO2APA, the stability of its complexes decreases from Gd³⁺ to Lu³⁺. acs.orgmpg.de

The kinetics of these systems are notable. Complex formation is a slow process, often requiring heating to reach completion. psu.edunih.govresearchgate.net The mechanism is thought to involve the rapid formation of an intermediate where the metal ion is coordinated only to the pendant arm donors, followed by a slow, often base-catalyzed, rearrangement for the metal to enter the macrocyclic cavity. researchgate.netcapes.gov.br The dissociation of these complexes is also extremely slow, which is the cornerstone of their in vivo stability. psu.edu The dissociation is typically acid-catalyzed, but the rates are exceptionally low under physiological conditions. nih.govmpg.de The kinetic inertness can differ by several orders of magnitude across the lanthanide series and between different ligand isomers, highlighting the intricate relationship between structure and reactivity. acs.orgmpg.de A striking example is the 5-orders-of-magnitude difference in dissociation rates between the Yb³⁺ complexes of the isomeric 1,4-DO2APA and 1,7-DO2APA ligands. acs.orgmpg.de

Thermodynamic Stability and Dissociation Rate Constants for Gd³⁺ Complexes
Complexlog KGdLDissociation Rate Constant, k1 (M-1s-1)
[Gd(1,4-DO2APA)]16.981.42
[Gd(1,7-DO2APA)]16.3323.5

Data sourced from references acs.orgmpg.de. k₁ represents the rate constant for the acid-catalyzed dissociation pathway.

Structural Features: As detailed in section 3.3.1, Ln(III)-DOTA complexes are typically nine-coordinate, featuring a capped square antiprismatic geometry with an inner-sphere water molecule. nih.gov This structure is maintained in solution, where a dynamic equilibrium between SAP and TSAP isomers exists. nih.govitn.pt The coordination number can decrease to eight for smaller lanthanide ions when bulkier or different pendant arms are used, which causes the exclusion of the coordinated water molecule. itn.pt

The combination of high thermodynamic stability, exceptional kinetic inertness, and well-defined coordination structures makes lanthanide complexes of DOTA and its derivatives indispensable tools in medicine and biotechnology. acs.org Applications range from [Gd(DOTA)]⁻ (Gadovist®) as a clinical MRI contrast agent to complexes of other lanthanides for use as para-magnetic chemical exchange saturation transfer (PARACEST) agents for molecular imaging, luminescent probes for bioassays, and chelators for therapeutic radiolanthanides. acs.orgnih.govnih.govnih.gov

Transition Metal Ion Interactions (e.g., Cu, Zn, Ni, Co, Fe)

The macrocyclic ligand 1,4,7,10-tetraazacyclododecane (B123705), commonly known as cyclen, and its derivatives are renowned for their ability to form stable complexes with a variety of transition metal ions. google.com The pre-organized structure of the cyclen ring minimizes the entropic penalty of chelation, leading to high thermodynamic stability and kinetic inertness of the resulting metal complexes. This section explores the coordination chemistry of cyclen-based ligands with key transition metals such as copper, zinc, nickel, cobalt, and iron.

Copper (Cu): Copper(II) complexes with cyclen and its derivatives have been extensively studied. The Cu(II) ion is typically coordinated by the four nitrogen atoms of the cyclen ring in a square-planar geometry. nih.gov In some instances, additional ligands can coordinate at the axial positions, leading to a distorted square-pyramidal or octahedral geometry. For example, in the complex [CuMoO₄(C₈H₂₀N₄)]·H₂O, the copper atom is coordinated by the four cyclen nitrogen atoms and one oxygen atom from a molybdate (B1676688) unit, resulting in a distorted square-pyramidal environment. nih.gov The stability of copper-cyclen complexes is crucial for applications in radiopharmaceuticals. For instance, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has been used for chelating the ⁶⁴Cu radioisotope for use in bioconjugates. sigmaaldrich.comsigmaaldrich.com However, studies have shown that cross-bridged cyclen derivatives can form even more kinetically stable complexes with ⁶⁴Cu compared to conventional DOTA, leading to less transchelation in vivo. nih.gov The complexation of Cu(II) with a purine-cyclen conjugate has also been investigated, revealing that the metal ion is coordinated within the cyclen ring, with all four nitrogen atoms equally involved in the binding. nih.gov

Zinc (Zn): Zinc(II) readily forms complexes with cyclen, typically resulting in a tetrahedral or square-pyramidal coordination geometry. In the complex Zn(C₈H₂₀N₄)H₂O₂, the Zn(II) ion is coordinated by the four nitrogen atoms of the cyclen ligand in the basal plane and a water molecule in the apical position, creating a slightly distorted square-pyramidal geometry. nih.gov The stability of the zinc-cyclen complex allows it to be used as a building block in more complex molecular structures, such as artificial nucleobases. nih.gov The synthesis of (T-4)-(1,4,7,10-Tetraazacyclododecane-κN1,κN4,κN7,κN10)Zinc chloride is achieved by reacting zinc chloride with 1,4,7,10-tetraazacyclododecane. The resulting complex's stability is attributed to the coordination of the zinc ion with the nitrogen atoms of the macrocyclic ligand.

Nickel (Ni): Nickel(II) forms well-defined complexes with cyclen, often exhibiting an octahedral coordination geometry. In the complex [Ni(C₄N₃)₂(C₈H₂₀N₄)], the nickel ion is coordinated by the four nitrogen atoms of the cyclen ligand and two nitrogen atoms from two tricyanomethanide (tcm⁻) anions. nih.gov The four nitrogen atoms of the cyclen ligand and two from the tcm⁻ anions create a distorted octahedral environment around the Ni(II) center. nih.gov

Cobalt (Co) and Iron (Fe): While less detailed in the provided search results, the hydrolytic activity of metal-cyclen complexes towards plasmid DNA has been studied, and a structure-activity correlation shows the following order of effectiveness for the metal ion cofactor: Co³⁺ > Zn²⁺ > Cr²⁺ > Ni²⁺ > Cu²⁺ > Fe³⁺. nih.gov This indicates that both cobalt and iron form complexes with cyclen derivatives that are active in biological systems.

Interactive Table: Coordination Properties of Transition Metal-Cyclen Complexes

Metal IonTypical Coordination GeometryExample ComplexKey Research Finding
Copper (Cu) Square-pyramidal[CuMoO₄(C₈H₂₀N₄)]·H₂OCoordinated by four cyclen N atoms and one O from molybdate. nih.gov
Zinc (Zn) Square-pyramidalZn(C₈H₂₀N₄)H₂O₂Coordinated by four cyclen N atoms and one water molecule. nih.gov
Nickel (Ni) Distorted Octahedral[Ni(C₄N₃)₂(C₈H₂₀N₄)]Coordinated by four cyclen N atoms and two N atoms from tcm⁻ anions. nih.gov
Cobalt (Co) Not specifiedCo(III)-cyclen derivativeHigh catalytic activity in DNA hydrolysis. nih.gov
Iron (Fe) Not specifiedFe(III)-cyclen derivativeCatalytic activity in DNA hydrolysis. nih.gov

Heavy Metal and Actinide Chelation (e.g., Pb, Ag, Sc, Bi, Ac)

The robust chelating ability of 1,4,7,10-tetrazacyclododecane (cyclen) and its functionalized analogues extends to heavy metals and actinides, which is of significant interest for applications in radioimmunotherapy and heavy metal detoxification. The high stability of these complexes is critical for preventing the in vivo release of toxic or radioactive metal ions.

Lead (Pb): The complexation of lead(II) with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has been reinvestigated, revealing the formation of various protonated complexes. acs.org The stability constants for [PbH₃L]⁺, [PbH₂L], [PbHL]⁻, and [PbL]²⁻ were determined to be 33.1, 32.00, 29.28, and 25.3, respectively, highlighting the high thermodynamic stability of these complexes. acs.org Cyclen itself forms complexes with Pb(II), and studies have confirmed its complexing properties are similar towards Pb(II) as they are to the biometal Zn(II). whiterose.ac.uk

Silver (Ag): Cyclen-based ligands bearing sulfide (B99878) arms have been shown to form highly stable complexes with silver(I). nih.govacs.org For example, the complex of Ag⁺ with 1,4,7,10-tetrakis(2-(methylsulfanyl)ethyl)-1,4,7,10-tetraazacyclododecane (DO4S) was found to be extremely stable, with a log K value of 19.64. acs.org This high stability is promising for the development of silver-111 (B1199139) labeled radiopharmaceuticals. nih.gov

Scandium (Sc): Scandium radioisotopes, such as ⁴³Sc, ⁴⁴Sc, and ⁴⁷Sc, are of growing interest for medical applications. mdpi.comnih.gov DOTA and its analogues are considered leading chelators for scandium. mdpi.comnih.gov The trivalent Sc³⁺ ion allows for straightforward labeling with tetraaza-ring chelators like DOTA. mdpi.com For instance, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP) has been used to form a stable complex with ⁴⁷Sc for potential therapeutic use as a bone-seeking radiopharmaceutical. nih.govresearchgate.net

Bismuth (Bi): Bismuth isotopes, particularly ²¹³Bi, are used in targeted alpha therapy. aacrjournals.orgnih.gov DOTA has been successfully used as a chelator for bismuth in these applications. aacrjournals.orgnih.govnih.gov For instance, ²¹³Bi-DOTA-biotin has been investigated for pretargeted radioimmunotherapy. aacrjournals.orgnih.gov Relativistic DFT calculations have been used to study the structural and bonding properties of Bi complexes with various cyclen-based ligands, including DOTA, DOTPA, and DOTMP. researchgate.net

Actinium (Ac): Actinium-225 is a potent alpha-emitter for targeted alpha therapy. nih.govmdpi.comnih.gov While DOTA is a commonly used chelator for ²²⁵Ac, there are challenges related to labeling conditions and complex stability. nih.govnih.govacs.orgescholarship.org This has spurred the development of new cyclen-based and other macrocyclic chelators to improve ²²⁵Ac complexation under mild conditions. nih.govnih.gov Studies have shown that while acyclic chelators can bind Ac³⁺, the resulting complexes are often labile, whereas macrocyclic chelators like DOTA form more inert complexes. acs.org Theoretical studies have also been conducted to understand the bonding and stability of Ac complexes with cyclen-based ligands. researchgate.net

Interactive Table: Stability and Applications of Heavy Metal and Actinide-Cyclen Complexes

Metal IonLigandStability Constant (log K)Key Application/Research Finding
Lead (Pb) DOTA25.3 (for [PbL]²⁻)High thermodynamic stability, relevant for chelation. acs.org
Silver (Ag) DO4S19.64Promising for ¹¹¹Ag-labeled radiopharmaceuticals due to high stability. acs.org
Scandium (Sc) DOTMPNot specifiedForms stable complex for potential use as a bone-seeking radiopharmaceutical. nih.govresearchgate.net
Bismuth (Bi) DOTANot specifiedUsed in ²¹³Bi-DOTA-biotin for pretargeted radioimmunotherapy. aacrjournals.orgnih.gov
Actinium (Ac) DOTANot specifiedCommonly used chelator for ²²⁵Ac in targeted alpha therapy, though with challenges. nih.govnih.govacs.org

Advanced Spectroscopic and Structural Elucidation of 1,4,7,10 Tetrazacyclododecane and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the structure, dynamics, and environment of 1,4,7,10-Tetrazacyclododecane (also known as cyclen) and its complexes in solution. It provides detailed insights into the behavior of these molecules at the atomic level, which is crucial for understanding their function as ligands for metal ions.

The basicity of the four nitrogen atoms in the cyclen ring allows the molecule to accept up to four protons. ¹H NMR spectroscopy, in conjunction with pH-potentiometric titrations, is instrumental in determining the protonation constants (pKa values) and identifying the specific sites of protonation. While detailed protonation data for the parent cyclen is a fundamental characteristic, studies on its functionalized derivatives illustrate the methodology. For instance, in a related compound, 1,4,7,10-tetraazacyclododecane-1,7-bis(acetic acid)-4,10-bis(methylenephosphonic acid) (DO2A2P), ¹H NMR was used to track chemical shift changes with pH, allowing for the determination of its six protonation constants. nih.gov The first two, and highest, pKa values were attributed to the protonation of the ring nitrogens bearing phosphonate (B1237965) arms, demonstrating the sensitivity of NMR to the electronic environment of each atom. nih.gov This approach allows for a detailed mapping of the acid-base properties of the macrocycle in solution.

Table 1: Illustrative Protonation Constants for a Cyclen Derivative (H₆DO2A2P) Determined by Potentiometry and NMR Spectroscopy

pKaValueAssignment
pKₐ₁12.60Ring Nitrogen (N-CH₂-PO₃²⁻)
pKₐ₂11.43Ring Nitrogen (N-CH₂-PO₃²⁻)
pKₐ₃6.15Phosphonate Group (-PO₃²⁻)
pKₐ₄5.95Phosphonate Group (-PO₃²⁻)
pKₐ₅2.88Ring Nitrogen (N-CH₂-COO⁻)
pKₐ₆2.77Ring Nitrogen (N-CH₂-COO⁻)

Note: Data presented is for the derivative H₆DO2A2P to illustrate the application of NMR in determining protonation schemes. nih.gov

In solution, the flexible 12-membered ring of cyclen and its derivatives can adopt several conformations. The most stable conformations for its lanthanide complexes are typically the square-antiprism (SAP) and the twisted square-antiprism (TSAP). nih.govillinoisstate.edu These isomers can coexist in solution and interconvert through processes such as the rotation of the pendant arms or the inversion of the ethylene (B1197577) bridges of the macrocyclic ring. nih.govillinoisstate.edu

NMR spectroscopy is uniquely suited to study these dynamic processes. At low temperatures, the exchange between conformations may be slow on the NMR timescale, allowing separate signals for each isomer to be observed. As the temperature increases, these signals broaden and eventually coalesce as the exchange rate increases. Two-dimensional EXchange SpectroscopY (EXSY) is a specific NMR experiment that directly probes this conformational exchange. Cross-peaks in an EXSY spectrum connect the signals of atoms that are exchanging between different chemical environments, providing definitive evidence of the dynamic equilibrium and allowing for the quantification of the exchange rates. For example, line shape analysis of the ¹H NMR spectra of lanthanide complexes of cyclen derivatives has been used to determine the activation parameters for the interconversion between coordination isomers. nih.gov

The primary function of 1,4,7,10-tetrazacyclododecane is to act as a potent chelating agent for a wide variety of metal ions. NMR is highly sensitive to the binding of a metal ion to the cyclen ligand. Upon coordination, the electronic environment of the ligand's nuclei (both ¹H and ¹³C) is altered, leading to changes in their chemical shifts. This phenomenon is known as chemical shift perturbation (CSP). nih.gov

By monitoring the chemical shifts of the cyclen protons during a titration with a metal ion, one can identify the atoms directly involved in the coordination. researchgate.net Protons closer to the binding site typically experience larger perturbations. nih.gov This method confirms that the four nitrogen atoms of the macrocycle are the primary donor sites for metal binding. Furthermore, the pattern of the shifts can provide information on the stoichiometry of the complex and the conformational changes the ligand undergoes to accommodate the metal ion. researchgate.netbiosynth.com For ligands with fast exchange between the free and bound states, the magnitude of the chemical shift changes as a function of metal ion concentration can be used to calculate the binding affinity (dissociation constant, Kd). nih.gov

When 1,4,7,10-tetrazacyclododecane forms a complex with a paramagnetic metal ion, such as many lanthanides (e.g., Eu³⁺, Tm³⁺, Yb³⁺), the resulting NMR spectrum is dramatically different from that of the free ligand or its diamagnetic complexes. nih.gov The unpaired electrons of the paramagnetic center create a strong local magnetic field that significantly influences the nuclear spins of the ligand. This results in a wide dispersion of chemical shifts, known as paramagnetic or pseudo-contact shifts, and often significant line broadening. iucr.org

While these effects can complicate spectral assignment, they also provide a rich source of structural information. The pseudo-contact shift is dependent on the distance and angle between the nucleus and the paramagnetic metal ion. By measuring these shifts for multiple nuclei throughout the ligand, it is possible to obtain a set of geometric restraints that can be used to calculate the three-dimensional structure of the complex in solution. iucr.org This technique is particularly valuable for characterizing the solution structure of lanthanide complexes, which are important as contrast agents for Magnetic Resonance Imaging (MRI), including those based on the Paramagnetic Chemical Exchange Saturation Transfer (PARACEST) mechanism. nih.gov Studies on paramagnetic complexes of cyclen derivatives have revealed the presence of multiple coordination isomers in solution, which can be individually characterized using these methods. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of every atom in the crystal lattice can be determined, yielding exact bond lengths, bond angles, and conformational details.

The crystal structure of 1,4,7,10-Tetrazacyclododecane;trihydrate reveals the specific conformation of the macrocycle and its interactions with the surrounding water molecules in the solid state. The neutral cyclen molecule possesses a crystallographic twofold rotation axis and adopts a quadrangular conformation, a stable arrangement for a 12-membered ring. In this conformation, the carbon atoms occupy the corners of a square, while the nitrogen atoms are located along the sides.

The orientation of the amine protons is a key feature. The hydrogen atoms on the nitrogens at the 1 and 7 positions point outwards, away from the ring's cavity. In contrast, the hydrogens on the nitrogens at the 4 and 10 positions are directed inwards, towards the center of the ring. This specific arrangement is stabilized by an extensive hydrogen-bonding network. Each of the four nitrogen atoms of the cyclen molecule acts as a hydrogen-bond donor to a water molecule, embedding the macrocycle within the lattice of the three water molecules of hydration. This pre-organized, quadrangular conformation is considered important for the subsequent complexation of metal ions.

Table 2: Selected Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₈H₂₀N₄·3H₂O
ConformationQuadrangular
SymmetryCrystallographic twofold rotation
Avg. C-C Bond Length1.518(7) Å
Avg. C-N Bond Length1.464(3) Å
N-H Proton Orientation1,7-outward; 4,10-inward
Hydrogen BondingEach ring N atom is H-bonded to one water molecule

Source: Data from the structural analysis of 1,4,7,10-Tetrazacyclododecane trihydrate.

Elucidation of Metal-Complex Architectures and Coordination Geometries

The flexible nature of the 12-membered cyclen ring allows it to adopt various conformations to accommodate a wide range of metal ions, resulting in diverse coordination geometries. researchgate.net The four nitrogen atoms of the cyclen macrocycle typically bind to a metal ion, forming a stable chelate. The final coordination geometry is influenced by the size and electronic properties of the central metal ion, as well as the presence of additional ancillary ligands. mdpi.com

Commonly observed coordination geometries for transition metal complexes include a distorted square-pyramidal arrangement, as seen in copper(II) and zinc(II) complexes, where the metal ion is capped by the cyclen ligand. researchgate.net In these structures, the four nitrogen atoms of the cyclen ring form the base of the pyramid, and a fifth coordination site is occupied by another ligand, such as a nucleobase or a solvent molecule. researchgate.net For larger ions like lanthanides, or when the cyclen ring is functionalized with pendant arms, higher coordination numbers are common, leading to geometries such as a capped square antiprism (CSAPR). researchgate.net For instance, lanthanide complexes with DOTA (a cyclen derivative with four acetate (B1210297) arms) are typically nine-coordinate, with the four nitrogen atoms, four carboxylate oxygen atoms, and one water molecule binding to the metal ion. researchgate.net

Studies on toxic metal complexes of cyclen have revealed different coordination modes. For example, a cadmium(II) complex, [Cd(cyclen)(NO₃)₂], shows the cyclen ligand coordinated to the metal center. tandfonline.comwhiterose.ac.uk Similarly, a manganese(II) complex, [Mn(S₄)(C₈H₂₀N₄)], demonstrates a six-fold coordination with the four nitrogen atoms of the cyclen and two sulfur atoms from a tetrasulfide anion, resulting in an irregular coordination geometry. nih.govresearchgate.net A silicon complex of cyclen has also been synthesized and characterized, revealing a dimeric structure in the solid state with pentacoordinate silicon atoms. mdpi.com

Metal IonAncillary Ligand(s)Coordination GeometryKey Structural FeaturesReference(s)
Cu(II) AdeninatoDistorted Square-PyramidalCyclen-capped Cu²⁺ binds to N7 of adeninate. researchgate.net
Cd(II) NO₃⁻Not specifiedMonodentate nitrate (B79036) ligands confirmed. tandfonline.comwhiterose.ac.uk
Hg(II) NO₃⁻Not specifiedChelate coordination of nitrate ligand. tandfonline.com
Mn(II) S₄²⁻Irregular Six-coordinateMn(II) is coordinated by four N atoms from cyclen and two S atoms. nih.govresearchgate.net
Si(IV) Cl⁻Pentacoordinate (in dimer)Forms a head-to-tail dimer with a 1,3-diazadisilacyclobutane core. mdpi.com
Ln(III) DOTA pendant arms, H₂OCapped Square Antiprismatic (CSAPR)Nine-coordinate metal center with a capping water molecule. researchgate.net
Eu(III) DOTA derivative (L²)Capped Square Antiprismatic (CSAPR)Full encapsulation by the nonadentate ligand. researchgate.net

Characterization of Intermolecular Interactions, including Hydration

The non-covalent interactions involving 1,4,7,10-tetrazacyclododecane, particularly in its hydrated form, are essential for its solid-state structure and its pre-organization for metal complexation. The trihydrate of cyclen, specifically, has been studied to understand the intricate network of hydrogen bonds.

In the crystal structure of 1,4,7,10-tetrazacyclododecane trihydrate, the cyclen molecule adopts a iucr.org quadrangular conformation. nih.gov This conformation is considered important for the preorganization of the ligand before it complexes with a metal ion. nih.gov The structure exhibits crystallographic twofold rotation symmetry. nih.gov

Interaction TypeDonorAcceptorDistance (Å)SignificanceReference(s)
Hydrogen Bond N(1)-HO(2) (Water)3.186(3)Links cyclen to the hydration shell. nih.gov
Hydrogen Bond N(2)-HO(3) (Water)2.835(2)Links cyclen to the hydration shell. nih.gov
Hydrogen Bond O(1) (Water)O(2) (Water)2.998(3)Connects water molecules within the lattice. nih.gov
Hydrogen Bond O(1) (Water)O(3) (Water)2.894(2)Connects water molecules within the lattice. nih.gov

Other Spectroscopic Techniques

Beyond NMR and X-ray crystallography, a suite of other spectroscopic methods provides complementary information on the electronic structure, formation, and properties of 1,4,7,10-tetrazacyclododecane complexes.

UV-Vis Spectroscopy for Complex Formation and Redox Studies

UV-Visible (UV-Vis) absorption spectroscopy is a powerful tool for monitoring the formation of metal complexes and investigating their electronic properties and redox behavior. The complexation of a metal ion by cyclen or its derivatives often leads to distinct changes in the UV-Vis spectrum, allowing for the determination of complex stoichiometry and stability constants. rsc.org

For transition metal complexes, UV-Vis spectra are characterized by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. In a series of Cu(II) complexes with cyclen-based ligands containing different donor atoms (N, O, S), the d-d transitions were observed between 600-660 nm. researchgate.net A redshift and an increase in the extinction coefficient were noted as the number of sulfur atoms increased, attributed to the S → Cu(II) LMCT. researchgate.net

UV-Vis spectroscopy is also employed in redox studies. The redox potentials of complexes can be determined and correlated with their reactivity. nih.gov For instance, the redox properties of ferrocene-based complexes have been studied, showing that chemical oxidation leads to a significant modification of the absorption spectra. nih.gov In the context of lanthanide complexes, UV-Vis is used to characterize the absorption properties of the antenna chromophores responsible for sensitizing the metal ion's luminescence. acs.orgicm.edu.pl

Complex TypeSpectral FeatureWavelength/RegionInformation GainedReference(s)
Cu(II)-Cyclen Derivatives d-d transition600-660 nmElectronic structure of the metal center. researchgate.net
Cu(II)-Thia/Oxacyclen S → Cu(II) LMCTNot specifiedLigand-to-metal charge transfer. researchgate.net
Lanthanide-Antenna Antenna Absorption~315-327 nmEfficiency of the light-harvesting antenna. acs.org
Ferrocene Derivatives Absorption Band647-778 nmCharacterization of oxidized species. nih.gov

Luminescence Spectroscopy for Lanthanide Complexes

Luminescence (or fluorescence) spectroscopy is particularly valuable for studying the complexes of lanthanide ions (Ln³⁺) with cyclen-based ligands. nih.gov Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their sharp, line-like emission bands and long-lived excited states, which are sensitive to the coordination environment. researchgate.netrsc.org

Since the direct excitation of lanthanide ions is inefficient, ligands are often designed with a "light-harvesting" chromophore or antenna. acs.org This antenna absorbs UV light and transfers the energy to the lanthanide ion, which then luminesces. The efficiency of this process and the resulting emission spectrum provide information about the complex's structure and stability. acs.org

Luminescence spectra can indicate the symmetry of the complex and the number of coordinated water molecules. nih.gov The presence of water molecules in the inner coordination sphere can quench the lanthanide's luminescence, so a high emission quantum yield often suggests that the metal ion is well-shielded from the solvent by the ligand. researchgate.net For example, luminescence studies of Eu³⁺ and Tb³⁺ complexes with a functionalized cyclen ligand indicated a low symmetry and a coordination number of 8, with no water molecules directly coordinated to the metal ion in solution. nih.gov

Lanthanide IonLigand TypeKey FindingSignificanceReference(s)
Eu(III), Tb(III) Cyclen with N-methylene(phenyl)phosphinic acid armsLow symmetry, coordination number 8, no inner-sphere water in solution.Elucidates solution structure and coordination. nih.gov
Eu(III), Tb(III) Cyclen triacetate with coumarin/carbostyril antennaAntenna triplet state energies determined; quenching processes studied.Understanding of sensitization efficiency and pathways. acs.org
Eu(III) Reinforced cyclam derivative (L²)High emission quantum yield (ϕ=0.35) and long lifetime (τ=1.51 ms).Confirms a stable, protected coordination environment. researchgate.net
Yb(III), Tm(III) DOTA-4AmP⁸⁻pH and temperature responsive chemical exchange saturation transfer (CEST) contrast.Demonstrates potential for responsive imaging agents. core.ac.uk

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element in a material, including in solution or amorphous solids. It is particularly useful for obtaining information about the coordination number, distances, and types of neighboring atoms for a central metal ion in a complex.

While detailed EXAFS studies specifically on 1,4,7,10-tetrazacyclododecane complexes are not extensively reported in the provided context, the technique is highly applicable. For metal complexes, EXAFS can provide precise metal-ligand bond lengths and coordination numbers, complementing data from X-ray crystallography and offering structural insights in the non-crystalline state. researchgate.net For instance, in related systems, EXAFS has been used to probe the coordination environment of metal ions in various biological and chemical systems. The analysis of the fine structure on the high-energy side of an X-ray absorption edge can reveal the radial distribution of atoms around the absorbing atom. This information is critical for understanding the solution structure of complexes, which may differ from their solid-state counterparts.

Mass Spectrometry for Molecular Identification and Stoichiometry

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an indispensable tool for the characterization of 1,4,7,10-tetrazacyclododecane complexes. It provides a rapid and accurate determination of the molecular weight of the complex, which confirms its molecular identification and stoichiometry. nih.gov

ESI-MS has been used to characterize copper(II) complexes of cyclen-based ligands, confirming their formation and identity. researchgate.net The technique is also well-suited for studying lanthanide complexes. For example, ESI-MS was used to characterize Ln(DOTA)⁻ species for several lanthanide ions, and the results correlated well with the proposed structures, confirming the 1:1 metal-to-ligand stoichiometry. researchgate.net In studies of indium(III) complexes with cyclen derivatives, ESI-MS was part of a suite of methods used for full characterization, supporting the structural data obtained from other techniques like NMR and X-ray diffraction.


Theoretical and Computational Chemistry of 1,4,7,10 Tetrazacyclododecane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become an indispensable tool for studying the properties of 1,4,7,10-tetrazacyclododecane and its complexes. arxiv.org It allows for the accurate prediction of molecular structures, electronic properties, and spectroscopic characteristics, providing a deeper understanding of their behavior at a quantum mechanical level. arxiv.orgarxiv.org

DFT calculations are routinely used to determine the optimized geometries of cyclen-based ligands and their metal complexes. nih.govnih.gov These calculations can predict bond lengths, bond angles, and torsional angles with a high degree of accuracy, often in good agreement with experimental data from X-ray crystallography. For example, DFT studies on metal-DOTA complexes (where DOTA is a tetra-acetic acid derivative of cyclen) have been instrumental in understanding the coordination environment of lanthanide ions. researchgate.net

The electronic structure of these systems can also be thoroughly analyzed using DFT. This includes the calculation of molecular orbital energies, electron density distribution, and electrostatic potentials. nih.gov For instance, the analysis of the electronic structure of a silicon complex with a trianionic, tetradentate cyclen ligand revealed a pentacoordinate silicon atom, a feature that was not immediately clear from NMR data alone. mdpi.com Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge delocalization and hyperconjugative interactions within the molecule. nih.gov

Table 1: Selected DFT Functionals and Basis Sets Used in Cyclen System Studies

DFT FunctionalBasis SetApplication
B3LYP6-31G(d)Ground-state geometry optimizations and frequency analyses. arxiv.org
B3LYP6-311++G(d,p)Calculation of NMR chemical shifts and vibrational frequencies. nih.govresearchgate.net
ωB97X-D6-31G*Excited-state single-point calculations. arxiv.org
B3LYP-D3(BJ)def2-TZVPComprehensive potential energy surface (PES) mapping. researchgate.net

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful concept for understanding chemical reactivity. wikipedia.orgucsb.edu DFT calculations provide accurate energies and visualizations of these orbitals, allowing for the prediction of reactive sites within a molecule. ucsb.edu The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. nih.govmdpi.com

In the context of cyclen systems, FMO analysis can help predict how a ligand will interact with a metal ion or another molecule. For example, the locations of the HOMO and LUMO can indicate the most likely sites for nucleophilic or electrophilic attack. ucsb.edu The electrophilic and nucleophilic regions of a molecule can be further visualized through the molecular electrostatic potential (MEP) profile, which is also derivable from DFT calculations. nih.gov

Table 2: Key Reactivity Descriptors from DFT Calculations

DescriptorSymbolSignificance
HOMO EnergyE_HOMOEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyE_LUMOEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapE_gapDifference between E_LUMO and E_HOMO; indicates chemical reactivity and stability. nih.gov
Chemical HardnessηResistance to change in electron distribution. nih.gov
Chemical PotentialµEscaping tendency of electrons from an equilibrium system. nih.gov
Electrophilicity IndexωGlobal electrophilic nature of a molecule. nih.gov

DFT provides a robust framework for simulating various spectroscopic properties, which can be invaluable for interpreting experimental spectra. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used with DFT, allows for the calculation of NMR chemical shifts (¹H, ¹³C, etc.). researchgate.netnih.gov These theoretical predictions can aid in the assignment of complex experimental NMR spectra and provide insights into molecular structure and conformation in solution. researchgate.netrsc.org For example, high-resolution NMR studies combined with theoretical calculations have been used to understand the protonation sequence and conformational rigidity of cyclen derivatives. rsc.org

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of molecules. nih.gov These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to identify and assign vibrational modes, providing detailed information about the molecular structure and bonding. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). nih.govnih.gov By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help assign the absorption bands observed in experimental spectra to specific electronic excitations, such as π→π* and n→π* transitions. nih.gov

Molecular Dynamics and Conformational Modeling

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of 1,4,7,10-tetrazacyclododecane systems in solution over time.

MD simulations can model the explicit interactions between a cyclen-based complex and solvent molecules, providing a detailed picture of the solvation shell structure and dynamics. For instance, Monte Carlo simulations, a related technique, have been used to study a cyclen-lithium complex in water, revealing details about the coordination of water molecules in the first and second solvation shells. nih.gov These simulations showed that two water molecules bind directly to the lithium ion, while others coordinate with these primary water molecules and the NH groups of the cyclen ring. nih.gov Such simulations are crucial for understanding the behavior of these complexes in biological environments. nih.gov

1,4,7,10-Tetrazacyclododecane and its complexes can exist in various conformations and isomeric forms. researchgate.net Exploring the potential energy surface (PES) is key to understanding the relative stabilities of these different structures and the energy barriers that separate them. researchgate.netnih.gov Computational methods can be used to map out these energy landscapes and identify the low-energy pathways for interconversion between isomers. researchgate.netnih.gov

For example, studies on the transformation pathways between different isomers of molecules have utilized algorithms to identify the basins of minima on the PES and calculate the probability of transitions between them. nih.govmdpi.com This approach provides insight into both the energetic and entropic barriers governing isomerization. nih.gov Understanding these pathways is critical, for instance, in the study of lanthanide-DOTA complexes, where the interconversion between different geometric isomers has been extensively studied by NMR and computational methods. researchgate.net

Mechanistic Insights from Computational Studies

Computational chemistry has become an indispensable tool for understanding the complex processes involved in the formation and function of 1,4,7,10-Tetrazacyclododecane (cyclen) and its derivatives. By modeling molecular interactions at the quantum level, researchers can elucidate reaction mechanisms that are often difficult or impossible to observe experimentally. These studies provide critical insights into both the synthesis of the macrocycle and its subsequent complexation with metal ions.

Reaction Mechanism Elucidation for Synthesis and Complexation

Synthesis Pathways:

The synthesis of macrocycles like cyclen is a significant challenge, often requiring a delicate balance of kinetic and thermodynamic factors to favor the desired intramolecular cyclization over intermolecular polymerization. acs.org Computational studies, primarily using Density Functional Theory (DFT), help to dissect these competing pathways. While many synthetic routes to cyclen exist, such as the Richman-Atkins method, detailed computational elucidation of their multi-step reaction coordinates is complex. acs.org

One proposed mechanism for a facile synthesis of cyclen involves the initial alkylation of a bis-imidazoline precursor with 1,2-dibromoethane, which is thought to form an imidazolinium intermediate. acs.org This intermediate is a precursor to a diaminocarbene, which then undergoes an intramolecular carbon-hydrogen insertion to form the cyclized product. acs.orgnih.gov While this pathway has been rationalized through experimental evidence and the isolation of intermediates, a full computational mapping of the transition states and energy barriers for each step remains a topic for deeper theoretical investigation. acs.org

General computational approaches to understanding such reactions involve:

Transition State Searching: Algorithms like the Nudged Elastic Band (NEB) method are used to find the minimum energy path between known reactants and products, identifying the transition state structure—the highest point on the reaction coordinate. ims.ac.jplibretexts.org

Energy Profile Calculation: DFT calculations provide the Gibbs free energy of reactants, intermediates, transition states, and products, allowing for the determination of activation energies and reaction thermodynamics. pku.edu.cnresearchgate.net This helps to predict the most favorable reaction pathway among several possibilities. pku.edu.cn

Complexation Mechanisms:

Computational studies have provided significant insights into the stepwise process of a metal ion being captured by a cyclen-based ligand. The process is not a simple one-step event but involves several conformational changes and intermediate states.

For instance, the complexation of Ga³⁺ by phosphinic acid derivatives of the related 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle has been shown through detailed DFT calculations to involve a stable "out-of-cage" complex where the metal ion is coordinated to the pendant arms but not yet fully encapsulated within the macrocyclic ring. acs.org Similarly, the complexation of Gd³⁺ with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is known to proceed through an intermediate complex where the metal ion is not yet fully coordinated. researchgate.net

Understanding Metal-Ligand Bonding Interactions

Once a metal-cyclen complex is formed, computational chemistry provides powerful methods to analyze the nature of the metal-ligand bonds. Density Functional Theory (DFT) is the most widely used method for these investigations, offering a balance of accuracy and computational feasibility for transition metal systems. acs.org

Relativistic DFT calculations have been employed to study the structural and bonding properties of complexes between cyclen-based ligands and various metal ions, including Bi³⁺ and Ac³⁺. acs.orgpku.edu.cn These studies often use advanced techniques to partition the interaction energy and analyze the electronic structure of the bond.

Key Computational Analysis Methods:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to define atoms and bonds within a molecule. It can characterize the nature of the metal-ligand bond as either predominantly ionic (closed-shell interaction) or covalent (shared-shell interaction). acs.org

Natural Energy Decomposition Analysis (NEDA): NEDA is used to break down the total interaction energy between the metal and the ligand into physically meaningful components. researchgate.net This allows for a quantitative assessment of the different forces holding the complex together.

A typical NEDA analysis decomposes the bonding into the following components:

Interaction ComponentDescription
Electrostatic (Elec) The classical electrostatic attraction between the positively charged metal ion and the negative charge distribution of the ligand.
Pauli Repulsion (Pauli) The destabilizing interaction arising from the repulsion between filled orbitals of the metal and ligand (steric repulsion).
Polarization (Pol) The stabilizing effect from the distortion of the electron clouds of the metal and ligand in response to each other's fields.
Charge Transfer (CT) The stabilizing interaction resulting from the donation of electron density from occupied ligand orbitals to unoccupied metal orbitals (L→M) and, in some cases, back-donation from occupied metal orbitals to unoccupied ligand orbitals (M→L).

Interactive Data Table: NEDA Components for a Hypothetical Metal-Cyclen Complex Click on the headers to sort the data.

Interaction ComponentEnergy (kcal/mol)Description
Electrostatic-250.0Strong attraction between metal cation and ligand.
Pauli Repulsion150.0Repulsion between electron clouds.
Polarization-40.0Stabilization from electron cloud distortion.
Charge Transfer-60.0Stabilization from electron donation.
Total Interaction -200.0 Net bonding energy.

Findings from Computational Studies:

Studies on various metal complexes with cyclen and its derivatives have revealed several key insights:

The bonding in complexes with highly charged metal ions, such as lanthanides and actinides, has a very strong electrostatic character. acs.orgresearchgate.net

The charge transfer (CT) component, which represents the covalent contribution, can vary significantly depending on the metal ion and the nature of the donor atoms on the ligand. researchgate.net For example, carboxylate oxygen and aromatic nitrogen donors on pendant arms generally lead to stronger charge transfer interactions. researchgate.net

The flexibility of the cyclen ring allows it to adopt specific conformations (e.g., δδδδ or λλλλ gauche orientations of the ethylene (B1197577) bridges) to optimize the coordination geometry for a given metal ion, which is typically a twisted square antiprismatic (TSAP) arrangement for larger ions. researchgate.net

Computational models can predict the stability of these complexes. For instance, DFT calculations have been used to determine the dissociation energies for various metal-maltonis complexes (a dimethyl-cyclen derivative), showing a preference for Pd(II) over other divalent metals like Pt(II), Co(II), and Cu(II). rsc.org

The synergy between computational modeling and experimental work is crucial. Theoretical calculations can explain observed properties, predict the behavior of new, unsynthesized ligands, and guide the rational design of cyclen-based systems for specific applications. orgsyn.org

Research Applications of 1,4,7,10 Tetrazacyclododecane and Its Derivatives Excluding Clinical Human Trials

Catalysis and Enzyme Mimicry

The rigid yet flexible framework of cyclen-based ligands allows them to form stable complexes with a wide range of metal ions. This property is extensively utilized in the development of novel catalysts and systems that mimic the function of natural enzymes.

Metal-Based Catalysis (e.g., Oxidation, Reduction)

Complexes of 1,4,7,10-Tetraazacyclododecane (B123705) with transition metals have demonstrated significant catalytic activity in various chemical transformations. While research into their full catalytic potential is ongoing, their efficacy in promoting hydrolytic reactions is well-documented. For instance, Zinc(II) complexes of cyclen and its derivatives have been shown to be potent promoters of carboxyester and phosphodiester hydrolysis under physiological conditions. nih.govnih.gov The mechanism involves the metal ion acting as a Lewis acid, activating the substrate towards nucleophilic attack by a metal-bound hydroxide (B78521) ion. nih.govnih.gov Dinuclear zinc(II) complexes, where two cyclen-Zn(II) units are linked by a spacer, can exhibit cooperative catalysis, leading to significant rate enhancements compared to their mononuclear counterparts. nih.gov

While specific examples of cyclen complexes in mainstream organic oxidation and reduction catalysis are less common in the reviewed literature, the fundamental principles of metal catalysis suggest their potential. The ability of the cyclen ligand to stabilize various oxidation states of a coordinated metal ion is a key prerequisite for catalysts involved in redox reactions. The core structure can be modified with various functional groups to tune the electronic and steric properties of the metal center, thereby influencing its catalytic activity and selectivity.

Biomimetic Catalysis (e.g., Dioxygen Activation)

A significant area of research is the development of synthetic molecules that mimic the function of metalloenzymes, particularly those that activate molecular oxygen (dioxygen). researchgate.netnih.govnih.govnih.govscispace.com Many non-heme iron and copper enzymes play crucial roles in biological oxidation processes by activating O₂. nih.govnih.govnih.govmdpi.com Model complexes using various ligands are synthesized to understand the mechanisms of these enzymes. researchgate.netscispace.com

Cyclen and its derivatives serve as valuable platforms for creating such biomimetic catalysts. By coordinating to metal ions like iron or copper, cyclen-based ligands can create a coordination environment that resembles the active site of enzymes. nih.govnih.gov The activation of dioxygen by these metal complexes can lead to the formation of highly reactive metal-oxygen species, such as superoxo, peroxo, or oxo complexes, which are capable of oxidizing a variety of substrates. nih.govnih.gov While the direct use of simple cyclen complexes for dioxygen activation is an area of ongoing investigation, the principles established with other model systems highlight the potential for developing sophisticated cyclen-based catalysts for selective oxidation reactions inspired by nature. researchgate.netscispace.commdpi.com

Molecular Recognition and Supramolecular Architecture

The defined cavity size and the presence of multiple hydrogen bond donors and acceptors make cyclen derivatives excellent building blocks for the construction of receptors for specific ions and for the self-assembly of complex supramolecular structures.

Selective Cation and Anion Recognition

The inherent structure of the cyclen ring is well-suited for binding metal cations. The selectivity can be finely tuned by attaching functional side arms to the nitrogen atoms of the macrocycle. Research has shown that cyclen derivatives armed with ester, amide, or pyridine moieties can selectively encapsulate the sodium (Na⁺) ion, discriminating it from other alkali metal ions like lithium (Li⁺) and potassium (K⁺). nih.gov These functionalized cyclens achieve high selectivity through a cooperative action where both the macrocyclic ring and the side arms participate in coordinating the cation in a three-dimensional manner. nih.gov

Furthermore, lanthanide complexes of cyclen derivatives have been developed as luminescent receptors for anions. researchgate.net In these systems, the lanthanide ion, held within the cyclen-based ligand, provides a binding site for anions. The binding event can modulate the luminescence properties of the lanthanide ion, allowing for the detection and quantification of the target anion. This approach has been explored for the recognition of biologically important anions like phosphate. researchgate.net

Receptor TypeTarget IonBasis of Selectivity
Ester-, amide-, pyridine-armed cyclensNa⁺Cooperative binding by macrocycle and side arms creating a 3D cavity of optimal size for Na⁺. nih.gov
Lanthanide-cyclen complexesAnions (e.g., Phosphate)Coordination of the anion to the Lewis acidic lanthanide center, leading to changes in luminescence. researchgate.net

Building Blocks for Self-Assembly and Supramolecular Polymers

The principles of coordination-driven self-assembly have been applied to cyclen derivatives to construct a variety of ordered, large-scale structures. nih.govresearchgate.net By functionalizing the cyclen backbone with divergent ligands, such as those containing nitrile or carboxylate groups, these molecules can act as building blocks that connect metal ions or clusters into extended networks. mdpi.comrsc.org

For example, reacting a cyclen ligand functionalized with four cyanobenzyl arms with silver(I) ions leads to the formation of a discrete dimeric complex. mdpi.comrsc.org In contrast, a similar ligand bearing carboxybenzyl arms can self-assemble with various transition metals (e.g., Ni(II), Co(II), Cu(II)) to form two-dimensional sheets and polymeric architectures. mdpi.comrsc.org The final structure is influenced by factors such as the geometry of the pendant arms, the coordination preference of the metal ion, and the presence of counterions which can act as structure-directing agents. mdpi.comrsc.org This bottom-up approach allows for the rational design of complex metal-organic materials with potentially novel properties. nih.gov

Ligand Design for Radiometal Chelation in Research Settings

One of the most extensively researched applications of cyclen derivatives is as chelating agents for radiometals in the development of radiopharmaceuticals for research purposes, including preclinical imaging and therapy studies. The derivative 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a cornerstone in this field. nih.govnih.govtums.ac.irtudelft.nlresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov

DOTA forms highly stable complexes with a wide range of trivalent radiometals, which is crucial to prevent the release of the radioactive metal ion in a biological system. nih.govresearchgate.net These DOTA-radiometal complexes are typically conjugated to a targeting vector, such as a peptide or antibody, that directs the radiopharmaceutical to a specific biological target, like a receptor overexpressed on cancer cells. nih.govnih.govresearchgate.net

Research in this area involves labeling DOTA-conjugated peptides with various radiometals to evaluate their potential for diagnostic imaging (using positron or gamma emitters) and targeted radionuclide therapy (using beta or alpha emitters). Preclinical studies in cell cultures and animal models are conducted to assess properties like radiolabeling efficiency, stability, receptor binding affinity, and in vivo biodistribution. nih.govnih.govtudelft.nlresearchgate.net

The table below summarizes some of the key radiometals chelated by DOTA and its analogues in a research context, along with the targeting molecules and the focus of the research.

RadiometalChelatorTargeting Molecule (Example)Research Application Focus
Gallium-68 (⁶⁸Ga)DOTADOTA-TOC, DOTA-TATE, DOTA-NOC (Somatostatin analogues)PET imaging of neuroendocrine tumors in preclinical models. tums.ac.irresearchgate.netnih.govnih.gov
Lutetium-177 (¹⁷⁷Lu)DOTADOTA-TATE, DOTA-JR11 (Somatostatin analogues), DOTA-PSMA inhibitorsPreclinical studies for peptide receptor radionuclide therapy (PRRT) of neuroendocrine and prostate cancers. nih.govtudelft.nlresearchgate.netmdpi.com
Yttrium-90 (⁹⁰Y)DOTA, PCTMBDOTA-TATE, DOTA-conjugated peptidesDevelopment of therapeutic radiopharmaceuticals for preclinical evaluation. researchgate.net
Indium-111 (¹¹¹In)DOTADOTA-conjugated peptides (e.g., Octreotide)SPECT imaging and biodistribution studies in animal models. nih.gov
Actinium-225 (²²⁵Ac)DOTADOTA-JR11 (Somatostatin antagonist)Preclinical evaluation for targeted alpha therapy. tudelft.nl

This extensive preclinical research is vital for the development of new and more effective agents for molecular imaging and targeted cancer therapy.

Development of Chelators for PET and SPECT Radionuclides (e.g., ⁸⁹Zr, ⁶⁴Cu, ¹¹¹Ag, ⁴⁴/⁴⁷Sc, ²¹³Bi, ²²⁵Ac)

The DOTA macrocycle is a highly effective chelator for a wide range of radiometals used in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.gov Its robust chemical structure securely encapsulates radioactive metal ions, preventing their release in biological systems and enabling clear, targeted imaging.

Research has extensively focused on optimizing DOTA and its analogues for various radionuclides. For instance, DOTA is a leading chelator for scandium isotopes like ⁴⁴Sc (a positron emitter for PET) and ⁴⁷Sc (a beta and gamma emitter for SPECT and therapy), which are considered an ideal "theranostic pair" due to their similar chemistry. mdpi.com The stable complexation of these isotopes is crucial for developing agents used in personalized cancer diagnosis and treatment. mdpi.com

The versatility of DOTA extends to other medically relevant radionuclides. It is widely used to complex radiometals such as ⁶⁴Cu and ⁶⁸Ga for PET scans, as well as ¹¹¹In and ⁹⁰Y for SPECT and radiotherapy. nih.gov Furthermore, DOTA has been successfully employed to chelate the alpha-emitter ²¹³Bi for use in pretargeted radioimmunotherapy research.

Table 1: Radionuclides Chelated by DOTA and its Derivatives for PET/SPECT Applications
RadionuclideImaging ModalityApplication Area
⁴⁴ScPETCancer Diagnosis
⁴⁷ScSPECT/TherapyCancer Diagnosis & Treatment
⁶⁴CuPETTumor Imaging
⁶⁸GaPETClinical PET Scans
¹¹¹InSPECTDiagnostic Imaging
⁹⁰YSPECT/TherapyRadiotherapy
²¹³BiTherapy (Alpha)Radioimmunotherapy

Investigation of Ligand Inertness and Stability in Biological Models (In Vitro)

For any chelator to be effective in a biological context, the resulting metal complex must be both thermodynamically stable and kinetically inert to prevent the release of the potentially toxic free metal ion. The stability of complexes formed with DOTA and its derivatives is a subject of rigorous in vitro investigation.

A key aspect of this research involves determining the stability constants of these metal-ligand complexes. For example, recent studies have reinvestigated the coordination chemistry of DOTA with lead(II) ions in aqueous solutions using techniques like pH potentiometry, UV-vis spectroscopy, and NMR spectroscopy. nih.govacs.org These in vitro experiments provide precise data on the formation of different protonated complexes and their stability constants (logβ), establishing a benchmark for the development of new chelators. nih.govacs.org

The kinetic inertness of these complexes is also critical. Studies have shown that Co(II) complexes of cyclen derivatives are inert towards dissociation in buffered solutions and resist trans-metalation by other metal ions like Zn(II). nsf.gov This high level of stability is a defining characteristic of macrocyclic chelators like DOTA and is fundamental to their utility in biomedical applications. researchgate.net

Table 2: In Vitro Stability Constants (logβ) for Pb²⁺-DOTA Complexes
Complex Specieslogβ Value (at T = 298 K, I = 0.1 M NaCl)
[PbH₃L]⁺33.1 ± 0.2
[PbH₂L]32.00 ± 0.06
[PbHL]⁻29.28 ± 0.06
[PbL]²⁻25.3 ± 0.1
Data from a 2022 study reinvestigating the thermodynamic stability of Pb²⁺-DOTA complexes. nih.gov

Ligand-Biomolecule Conjugation Strategies for Targeting (Pre-clinical, Non-human)

To direct radiolabeled chelates to specific biological targets, such as tumors, they must be attached to a targeting biomolecule like a peptide or antibody. A significant area of preclinical research involves developing strategies to conjugate DOTA derivatives to these biomolecules without compromising the function of either component. researchgate.net

Bifunctional chelating agents are synthesized by modifying the DOTA structure to include a reactive functional group (e.g., an alkyne or carbonyl group) that can form a covalent bond with a biomolecule. nih.gov These modifications allow for site-specific labeling of peptides and other compounds through "click reactions" or chemoselective oxime ligation. nih.gov

One successful preclinical strategy involves conjugating DOTA to a somatostatin (B550006) analogue, Tyr3-octreotate, for targeting neuroendocrine tumors in mouse models. nih.gov Another approach is the functionalization of peptides with the DOTA moiety on a solid resin support, which simplifies the synthesis and purification of DOTA-peptide conjugates for radioimmunotherapy research. researchgate.net In vivo biodistribution studies in animal models are then used to confirm that these conjugates successfully accumulate at the target site. nih.gov

Materials Science Applications

Beyond its biomedical importance, the 1,4,7,10-tetraazacyclododecane scaffold is finding increasing use in the field of materials science for the creation of novel functional materials.

Functionalized Nanoparticles and Surfaces

The surface functionalization of nanoparticles is critical for tailoring their properties for specific applications. benthamscience.com Derivatives of 1,4,7,10-tetraazacyclododecane are used to modify the surfaces of nanomaterials to introduce metal-chelating capabilities. For instance, DOTA has been used for the radiolabeling of carbon nanotube bioconjugates by chelating the ⁶⁴Cu radioisotope. This approach combines the targeting ability of the bioconjugate with the imaging potential of the radionuclide, mediated by the DOTA-functionalized nanoparticle.

Precursors for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked together by organic ligands. tcichemicals.commdpi.com The unique structure and high surface area of MOFs make them promising for applications in gas storage, separation, and catalysis. tcichemicals.com Derivatives of 1,4,7,10-tetraazacyclododecane, such as DOTA, serve as organic linkers or precursors in the synthesis of these advanced materials. Their ability to coordinate with metal ions is fundamental to the formation of the extended, porous networks that characterize MOFs.

Development of Smart Materials

Smart materials are designed to respond to specific environmental stimuli, such as changes in pH or redox potential. Derivatives of 1,4,7,10-tetraazacyclododecane are being incorporated into such materials. Researchers have developed redox-sensitive Magnetic Resonance Imaging (MRI) contrast agents based on 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A), a close derivative of DOTA. nih.gov These agents are engineered with linker arms terminating in thiol groups. The binding of these Gd(III)-DO3A complexes to human serum albumin was found to be redox-sensitive, demonstrating a material that changes its properties in response to the local chemical environment. nih.gov This represents a step toward creating imaging agents that can report on the physiological state of tissues.

Environmental Remediation and Metal Ion Extraction

The unique ability of 1,4,7,10-tetrazacyclododecane (cyclen) and its derivatives to form stable complexes with a wide range of metal ions has led to their investigation in environmental remediation and extraction technologies. These applications primarily focus on the removal of toxic heavy metal contaminants from aqueous environments and the separation of valuable metal ions.

Selective Removal of Heavy Metal Contaminants

Derivatives of 1,4,7,10-tetrazacyclododecane have been successfully employed as ligands in adsorbents for the selective removal of hazardous heavy metal ions from water. By immobilizing these macrocyclic compounds onto solid supports, such as silica (B1680970) nanoparticles or magnetic nanoparticles, materials with high affinity and selectivity for specific metal ions can be created.

One approach involves grafting triethoxysilylated cyclen derivatives onto magnetic mesoporous silica nanoparticles (MMSN). frontiersin.org These functionalized nanoparticles have demonstrated high adsorption capacities, ranging from 1.0 to 2.13 mmol/g, for the extraction of Ni(II) and Co(II) ions from solutions. frontiersin.org The process is also kinetically favorable, with over 80% of the total adsorption capacity being reached within one to two hours. frontiersin.org The magnetic nature of the nanoparticles allows for easy separation of the adsorbent from the treated water using an external magnetic field.

In another study, magnetic Fe3O4@SiO2 nanoparticles were functionalized with a cyclen derivative and used for the removal of Cd(II), Pb(II), and Cu(II) ions. researchgate.net The resulting nanoadsorbent showed high sorption efficiency, reaching nearly 90% for Cd(II) and Cu(II) and over 73% for Pb(II). researchgate.net The equilibrium adsorption capacity for these ions was found to be over 1 mg/g. researchgate.net

The table below summarizes the adsorption capacities of various adsorbents for different heavy metal ions. While not all are cyclen-based, they provide a comparison for the performance of different functional materials in heavy metal removal.

Metal Ion Separation Processes

Beyond the removal of contaminants, derivatives of 1,4,7,10-tetrazacyclododecane are valuable in processes designed to separate different metal ions from each other. This is particularly relevant in fields such as hydrometallurgy and nuclear waste processing, where the selective recovery of specific metals is desired.

A notable example is the use of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) in solvent extraction systems. DOTA's complexation kinetics with lanthanide ions vary across the series, a property that can be exploited for their separation. dntb.gov.ua In a system using DOTA as an aqueous holdback reagent and bis-2,4,4-trimethylpentylphosphinic acid (Cyanex 272) as an organic phase extractant, the separation of Nd, Eu, and Am was demonstrated. dntb.gov.ua This kinetically controlled separation proved to be more effective than separations based solely on thermodynamic stability, especially during the early stages of phase contact. dntb.gov.ua

Chemical and Biosensing Systems

The strong and selective binding of 1,4,7,10-tetrazacyclododecane and its derivatives to metal ions makes them excellent candidates for the development of chemical sensors and biosensors. These systems are designed to report the presence and concentration of specific metal ions through a measurable signal, such as a change in fluorescence or catalytic activity.

Metal Ion Reporting and Sensing

Fluorescent chemosensors based on cyclen derivatives have been developed for the detection of various metal ions. These sensors typically consist of a cyclen unit, which serves as the metal ion binding site, covalently linked to a fluorophore (a molecule that emits light upon excitation). The binding of a metal ion to the cyclen macrocycle alters the photophysical properties of the fluorophore, leading to a change in the fluorescence intensity or wavelength, which can be detected.

For instance, cyclen derivatives functionalized with quinoline and 8-hydroxyquinoline have been shown to be effective fluorescent sensors for Zn(II) and Cd(II) in aqueous solutions. tandfonline.com The binding of Zn(II) to these sensors leads to a significant enhancement of fluorescence, with one derivative showing a 20-fold increase in emission. tandfonline.com The limits of detection (LODs) for these sensors were determined to be in the micromolar range, specifically 9.7 µM and 12 µM for two different derivatives. tandfonline.com

The table below provides details on some cyclen-based fluorescent sensors for metal ion detection.

Development of "Turn-on" Catalytic Sensors

"Turn-on" sensors are a class of chemical sensors where the signal is generated or significantly increased only in the presence of the target analyte. While many "turn-on" sensors are based on fluorescence, there is growing interest in developing catalytic "turn-on" sensors. In such a system, the binding of an analyte to a receptor unit activates a catalytic process, which then generates a detectable signal.

Metal complexes of cyclen and its derivatives are known to catalyze various chemical reactions, such as the hydrolysis of phosphate esters. dntb.gov.ua The catalytic activity of these complexes is highly dependent on the nature of the coordinated metal ion. frontiersin.org For example, Zn(II)-cyclen complexes are effective catalysts for phosphodiester hydrolysis, while Cu(II) and Ni(II) complexes show no significant activity under the same conditions. dntb.gov.ua This difference in catalytic activity can be harnessed to create a sensor where the rate of a catalyzed reaction indicates the presence of a specific metal ion.

In one study, the hydrolysis of bis(4-nitrophenyl)phosphate (BNPP) was catalyzed by various metal-cyclen complexes. The second-order rate constants for this reaction were found to be significantly different for different metal ions. For mononuclear complexes, the rate of hydrolysis was improved up to six times with a Zn(II)-cyclen complex compared to the parent Zn( acs.organeN4) complex. dntb.gov.ua This demonstrates the potential for using the catalytic rate of a cyclen-based system as a signal for metal ion sensing. While this is not a traditional "turn-on" sensor with a binary off/on response, the modulation of catalytic activity by different metal ions provides a quantitative measure of the metal ion's identity and concentration.

Bioinorganic Modeling and Fundamental Biological Interactions (In Vitro)

Complexes of 1,4,7,10-tetrazacyclododecane and its derivatives with metal ions serve as valuable tools in bioinorganic chemistry for modeling the active sites of metalloenzymes and for studying fundamental interactions with biological macromolecules in vitro. These studies provide insights into the mechanisms of biological processes and can aid in the design of new therapeutic and diagnostic agents.

Metal-cyclen complexes have been developed as artificial metallonucleases, which are synthetic molecules that can cleave the phosphodiester bonds in DNA and RNA. In one such study, cyclen was tethered to an acridine ring, a DNA-intercalating agent, through linkers of varying lengths. researchgate.net The transition metal complexes of these ligands were found to be effective catalysts for the hydrolysis of plasmid DNA under physiologically relevant conditions (37 °C and pH 7.4). researchgate.net The hydrolytic activity was dependent on both the structure of the ligand and the nature of the metal ion, with the order of activity being Co(III) > Zn(II) > Cr(II) > Ni(II) > Cu(II) > Fe(III). researchgate.net These artificial nucleases can convert supercoiled DNA (form I) to the relaxed open-circular form (form II), demonstrating their ability to mimic the function of natural nuclease enzymes. researchgate.net

Furthermore, zinc(II) complexes of cyclen derivatives have been shown to promote the hydrolysis of carboxyesters, acting as mimics of metalloenzymes such as carbonic anhydrase. nih.gov The reactive species in these systems is a Zn(II)-bound hydroxide ion, which acts as a nucleophile, attacking the carbonyl group of the ester. nih.gov

Beyond DNA and small molecule substrates, derivatives of cyclen have been used to study interactions with proteins. For instance, a derivative of DOTA, 1,4,7,10-tetraazacyclododecane-1,4,7-trisacetic acid-10-maleimidoethylacetamide (MMA-DOTA), loaded with Europium (Eu), has been used to label proteins such as lysozyme, insulin, and ribonuclease A. acs.org This labeling allows for the absolute quantification of intact proteins using HPLC coupled with inductively coupled plasma mass spectrometry (ICPMS). acs.org This application highlights the utility of cyclen derivatives in developing analytical methods for proteomics by enabling specific and stable tagging of proteins.

Mimicry of Metalloprotein Active Sites and Functions

Derivatives of 1,4,7,10-tetraazacyclododecane, commonly known as cyclen, have proven to be valuable scaffolds in the development of synthetic mimics of metalloprotein active sites. These synthetic analogues aim to replicate the structural features and, more importantly, the functional aspects of natural metalloenzymes, particularly those involved in hydrolysis. By coordinating with various metal ions, these cyclen-based complexes can catalyze reactions such as the hydrolysis of esters and phosphates, providing insights into the mechanisms of their biological counterparts.

The catalytic activity of these mimics often stems from a metal-hydroxide mechanism, where a water molecule coordinated to the metal center is deprotonated to form a potent nucleophile, which then attacks the substrate. The pKa of the coordinated water molecule is a crucial factor, and it can be modulated by the choice of the metal ion and the nature of the substituents on the cyclen ring.

Mono- and dinuclear complexes of cyclen derivatives with metal ions such as Zn(II), Cu(II), and Ni(II) have been synthesized and their hydrolytic capabilities investigated. researchgate.netnih.gov For instance, Zn(II) complexes of cyclen derivatives have shown significant activity in promoting the hydrolysis of 4-nitrophenyl acetate (B1210297) (NA), a model carboxyester. nih.govacs.org The reactive species in these reactions is typically a Zn(II)-bound hydroxide ion that acts as a nucleophile, attacking the carbonyl group of the ester. nih.govacs.org The structure of the ligand, including the presence of heterocyclic spacers, can influence the rate of hydrolysis. nih.gov

Similarly, these metal complexes have been shown to be effective in promoting the hydrolysis of phosphodiesters like bis(4-nitrophenyl)phosphate (BNPP). nih.gov The mechanism also involves a metal-bound hydroxide acting as the nucleophile. nih.gov Dinuclear complexes, where two metal centers can cooperate, have demonstrated significantly enhanced hydrolytic activity compared to their mononuclear counterparts, highlighting the importance of the spatial arrangement of the catalytic centers. nih.gov The hydrolytic efficiency of these synthetic mimics provides valuable information for understanding the function of natural metalloenzymes and for the design of artificial enzymes with tailored catalytic properties.

Table 1: Comparison of Second-Order Rate Constants for the Hydrolysis of 4-Nitrophenyl Acetate (NA) by various Zn(II)-Cyclen Complexes

ComplexSecond-Order Rate Constant (kNA, M-1s-1)Fold Increase over Zn( researchgate.netaneN4)
Zn( researchgate.netaneN4)0.091
ZnL10.394.3
ZnL30.273.0
ZnL80.384.2
Data sourced from Inorganic Chemistry, 2007, 46(10), 4336-56. nih.govacs.org

Studies of Ligand-Biomolecule Interactions (e.g., peptides, integrins)

The ability to conjugate 1,4,7,10-tetraazacyclododecane derivatives, particularly 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), to biomolecules has made them invaluable tools for studying ligand-biomolecule interactions. These conjugates, often labeled with metal ions, allow for the sensitive detection and quantification of binding events with proteins, such as peptides and integrins.

A significant area of research involves the conjugation of DOTA to peptides to create targeted imaging and therapeutic agents. researchgate.net For example, DOTA has been conjugated to RGD (arginine-glycine-aspartic acid) peptides, which are known to bind to αvβ3 integrins that are often overexpressed on the surface of cancer cells. nih.gov By labeling these DOTA-RGD conjugates with radionuclides, researchers can visualize and quantify the expression of integrins in preclinical models. nih.gov This approach provides a powerful method for studying the binding affinity and specificity of the RGD peptide for its target integrin.

The synthesis of bifunctional DOTA derivatives allows for their chemoselective attachment to biomolecules. researchgate.net These derivatives can be designed with specific reactive groups that allow for site-specific labeling of peptides and other biomolecules, for instance, through "click chemistry". researchgate.net This precise control over the conjugation site is crucial for preserving the biological activity of the biomolecule and for obtaining reliable data on its interactions.

Furthermore, DOTA-conjugated biomolecules have been used in various binding assays. For example, a DOTA derivative possessing an aldehyde-reactive aminooxy group was conjugated to a peptide functionalized with an aldehyde moiety. The resulting conjugate, after being labeled with ¹¹¹In, showed reasonable binding affinity to αvβ3 integrin. researchgate.net These studies demonstrate the utility of 1,4,7,10-tetraazacyclododecane derivatives in elucidating the intricacies of ligand-biomolecule interactions, which is fundamental for drug discovery and development.

Table 2: Examples of DOTA-Conjugated Biomolecules for Interaction Studies

DOTA-ConjugateBiomolecule TargetApplication
DOTA-RGD peptidesαvβ3 integrinImaging and quantifying integrin expression nih.gov
DOTA-PuromycinRibosomesVisualizing protein synthesis nih.gov
DOTA-Somatostatin analogueSomatostatin receptorsStudying receptor binding profiles researchgate.net
¹¹¹In-LLP2A-DOTAα4β1 integrinImaging of α4β1 in lymphoma models nih.gov

Development of Probes for Paramagnetic NMR in Protein Studies

Complexes of 1,4,7,10-tetraazacyclododecane derivatives with paramagnetic lanthanide ions have emerged as powerful probes in nuclear magnetic resonance (NMR) spectroscopy for the structural and dynamic analysis of proteins. acs.orgnih.gov These paramagnetic tags can be site-specifically attached to a protein, and the unpaired electrons of the lanthanide ion induce significant effects on the NMR spectrum of the protein, providing valuable long-range structural information that is often inaccessible with conventional NMR techniques. acs.orgnih.gov

The two primary paramagnetic effects exploited are pseudocontact shifts (PCSs) and paramagnetic relaxation enhancements (PREs). nih.gov PCSs arise from the anisotropic magnetic susceptibility of the lanthanide ion and cause a shift in the resonance frequency of nearby nuclei, with the magnitude and sign of the shift being dependent on the distance and orientation of the nucleus relative to the paramagnetic center. nih.gov PREs result from the dipolar interaction between the unpaired electron and the nuclear spin, leading to an increase in the nuclear relaxation rate, which is strongly dependent on the electron-nucleus distance. nih.gov These effects can provide distance restraints up to ~20–30 Å. nih.gov

DOTA and its derivatives are frequently used as chelators for lanthanide ions in these applications due to the high stability of their complexes. acs.org The development of DOTA-based tags that can be attached to specific sites on a protein, for example, via a disulfide bond with a cysteine residue, has been a key advancement. semanticscholar.org This allows for the precise positioning of the paramagnetic center on the protein of interest.

To improve the accuracy of the structural information obtained, there is ongoing research into the development of more rigid DOTA-like ligands. nih.gov The flexibility of the chelator can lead to averaging of the paramagnetic effects, which complicates data analysis. By creating more rigid structures, the position of the lanthanide ion is better defined, leading to more precise structural restraints. nih.gov Additionally, hydrophilic derivatives are being developed to minimize non-specific interactions with the protein and reduce the risk of protein precipitation. nih.gov The use of these sophisticated paramagnetic probes is significantly expanding the capabilities of NMR spectroscopy for the study of protein structure, dynamics, and interactions. researchgate.netacs.org

Table 3: Key Features of DOTA-based Paramagnetic NMR Probes

FeatureDescriptionImportance in Protein NMR
High Lanthanide Affinity DOTA forms highly stable complexes with lanthanide ions. acs.orgEnsures the lanthanide ion remains chelated under experimental conditions.
Site-Specific Attachment Can be functionalized for covalent attachment to specific protein residues (e.g., cysteine). semanticscholar.orgAllows for precise positioning of the paramagnetic center.
Induction of Paramagnetic Effects Generates pseudocontact shifts (PCS) and paramagnetic relaxation enhancements (PREs). nih.govProvides long-range distance and orientational restraints for structure determination.
Rigid Scaffold Newer derivatives are designed to have a more rigid structure. nih.govReduces conformational averaging and improves the accuracy of structural restraints.
Hydrophilicity Introduction of hydrophilic groups to the ligand. nih.govMinimizes non-specific interactions with the protein and improves solubility.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation 1,4,7,10-Tetrazacyclododecane Derivatives

The rational design of new cyclen derivatives is a cornerstone of future research, aiming to create molecules with enhanced stability, specific functionalities, and improved properties for targeted applications. cd-bioparticles.net A primary strategy involves the synthesis of bifunctional chelating agents. researchgate.netnih.gov This approach involves modifying the cyclen backbone with reactive functional groups, such as alkynes or carbonyls, allowing for chemoselective attachment to complex biomolecules like peptides. researchgate.netnih.gov This "click chemistry" approach facilitates the site-specific labeling of molecules for applications in diagnostics and therapy. researchgate.netnih.gov

Researchers are exploring the addition of diverse side-arms to the cyclen ring to modulate the properties of the resulting metal complexes. For instance, derivatives bearing thiol-terminated linkers have been developed as potential redox-sensitive contrast agents for Magnetic Resonance Imaging (MRI). nih.gov The introduction of sulphur-containing functional groups, an area that has been relatively unexplored, is also gaining traction to create ligands with new complexing capabilities. rsc.org Furthermore, the decoration of the DOTA framework with N-oxide functionalities has been shown to significantly increase the relaxivity of its Gadolinium (Gd³⁺) complexes, a key parameter for MRI contrast agent efficacy. nih.gov The synthesis of chiral cyclen derivatives is another promising avenue, as controlling the stereochemistry can lead to complexes with a single, stable isomeric form, which is highly desirable for developing advanced MRI agents and other biomedical applications. google.com

Exploration of Novel Coordination Modes and Metal Ion Selectivity

The versatility of cyclen and its derivatives stems from their ability to form stable complexes with a wide array of metal ions. cd-bioparticles.netgoogle.com Future research is focused on exploring novel coordination geometries and enhancing metal ion selectivity. The inherent conformational flexibility of the cyclen ring allows it to adopt different arrangements to accommodate various ions. For example, a zinc(II) complex of cyclen exhibits a distorted square-pyramidal coordination environment with a water molecule in the apical position. iucr.org In a more unusual case, a silicon(IV) complex was found to form a dimer with pentacoordinate silicon atoms, highlighting the potential for cyclen to stabilize unconventional geometries. mdpi.com

Modifying the cyclen framework is a key strategy for tuning metal ion selectivity. The introduction of specific functional groups can create a preference for certain metals over others, a principle that is crucial for applications ranging from catalysis to heavy metal sequestration. acs.orgnih.gov For instance, the development of sulphur-containing cyclen derivatives was investigated for their complex formation with cadmium(II). rsc.org The coordination chemistry of DOTA is particularly rich, with its eight donor atoms (four nitrogen and four oxygen) allowing it to form highly stable complexes with many metal ions, including lanthanides, which are vital for medical imaging. capes.gov.brnih.gov Understanding and controlling the subtle interplay between the ligand's structure and the metal's properties will enable the design of chelators with unprecedented selectivity and stability. capes.gov.br

Integration with Advanced Analytical and Computational Techniques

The synergy between experimental synthesis and advanced analytical and computational methods is accelerating progress in cyclen chemistry. Density Functional Theory (DFT) has become an indispensable tool for predicting the structures, properties, and reactivity of cyclen complexes before they are synthesized in the lab. nih.govmdpi.com DFT calculations allow researchers to model reaction mechanisms, understand the origins of ligand-controlled selectivity, and analyze the electronic structure of metal complexes. mdpi.comrsc.org For example, DFT studies have been used to investigate lanthanide-DOTA complexes, concluding that the local symmetry around the metal ion can be treated as axial, which simplifies the interpretation of their spectroscopic properties. nih.gov

These computational insights are validated and complemented by powerful analytical techniques. X-ray crystallography provides definitive structural information, as demonstrated in the analysis of a gadolinium-DO3A complex and a dimeric silicon-cyclen complex. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, used to characterize the structure and dynamics of these complexes in solution. nih.govresearchgate.net For instance, ¹H-NMR spectra can be used to determine the ratio of different isomers (e.g., square antiprismatic vs. twisted square antiprismatic) in solution, which is crucial for understanding the performance of MRI contrast agents. nih.gov The combination of these techniques provides a comprehensive understanding of the structure-property relationships that govern the behavior of cyclen-based systems.

Expanding Applications in Green Chemistry and Sustainability

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research, and cyclen derivatives are poised to play a significant role in this transition. researchgate.netrsc.org One of the most promising applications is in carbon capture, a critical technology for mitigating climate change. wikipedia.orgazocleantech.com The zinc(II)-cyclen complex has been investigated as a small molecule mimic of the enzyme carbonic anhydrase for industrial carbon capture. acs.org Research has shown that this catalyst retains its activity under the harsh conditions of an industrial capture process, including high pH, concentrated salt solutions, and elevated temperatures (up to 130 °C). acs.org These findings establish a benchmark for designing improved small-molecule catalysts for CO₂ capture. acs.org

Beyond carbon capture, cyclen-based systems are being explored for other sustainable applications. Their ability to act as catalysts for various chemical transformations offers potential for developing more efficient and environmentally benign industrial processes. cd-bioparticles.net The synthesis of cyclen derivatives functionalized for grafting onto materials can be used for the selective removal and recovery of metal ions, contributing to water purification and resource recycling. rsc.orgnih.gov The ongoing development of greener synthetic routes for cyclen and its derivatives further enhances their sustainability profile. rsc.org

Synergistic Research with Other Disciplines (e.g., Nanoscience, Materials Engineering)

The integration of cyclen chemistry with other scientific fields, particularly nanoscience and materials engineering, is unlocking new and exciting possibilities. The unique properties of cyclen derivatives are being combined with advanced materials to create novel functional systems. cd-bioparticles.net For example, researchers have successfully grafted triethoxysilylated cyclen derivatives onto magnetic mesoporous silica (B1680970) nanoparticles. rsc.orgnih.gov These functionalized nanoparticles exhibit a high capacity and rapid kinetics for adsorbing metal ions like Ni(II) and Co(II), making them promising for applications in separation and extraction. rsc.org

The influence of cyclen extends to the field of advanced energy materials. In a recent breakthrough, the introduction of the cyclen molecule into perovskite precursors was shown to manipulate the crystallization process of perovskite films for solar cells. chemicalbook.com This resulted in higher-quality films with reduced defects, leading to a significant improvement in the power conversion efficiency and operational stability of the perovskite solar cells. chemicalbook.com Cyclen and its derivatives are also being incorporated into other nanomaterials, such as graphene, to develop new platforms for drug delivery, imaging, and theranostics. researchgate.net These synergistic efforts highlight how the fundamental coordination chemistry of cyclen can be harnessed to address challenges in diverse and impactful areas of science and technology.

Research Findings Summary

Q & A

Q. What are the established synthetic routes for 1,4,7,10-tetrazacyclododecane (cyclen) and its derivatives, and how do reaction conditions influence yield?

Cyclen synthesis typically involves cyclization of linear polyamine precursors under controlled pH and temperature. For example, cyclen tetrahydrochloride is synthesized via condensation reactions of ethylene diamine derivatives with formaldehyde, followed by acid hydrolysis . Key parameters include stoichiometric ratios of reactants, reaction time (48–72 hours), and purification via recrystallization. Yield optimization requires precise pH control (pH 8–10) and inert atmospheres to prevent oxidation. Impurities like partially cyclized intermediates can be removed using ion-exchange chromatography .

Q. How does the coordination chemistry of cyclen derivatives impact their application in metal chelation?

Cyclen’s macrocyclic structure provides four nitrogen donors, enabling stable octadentate coordination with metal ions (e.g., Gd³⁺, Lu³⁺). The thermodynamic stability (log K ~25 for Gd-DOTA complexes) and kinetic inertness are critical for biomedical applications like MRI contrast agents. Stability constants are pH-dependent, with optimal chelation occurring at physiological pH (7.4). Competitive binding studies using EDTA or citrate buffers help assess metal selectivity .

Q. What safety protocols are essential when handling cyclen derivatives in laboratory settings?

Cyclen derivatives are classified as irritants (skin, eyes, respiratory tract). Safety measures include:

  • Use of PPE (gloves, goggles, lab coats).
  • Fume hoods for powder handling to avoid inhalation.
  • Immediate rinsing with water for 15 minutes upon eye/skin contact.
  • Storage in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in relaxivity data for Gd-cyclen complexes across different studies?

Discrepancies in relaxivity (e.g., r₁ values ranging from 3.1 to 4.5 mM⁻¹s⁻¹ at 1.5T) arise from variations in:

  • Coordination geometry : Seven- vs. eight-coordinate Gd³⁺ alters water exchange rates.
  • Solution conditions : Ionic strength and pH affect proton accessibility to the inner sphere.
  • Measurement techniques : NMRD (nuclear magnetic relaxation dispersion) vs. clinical MRI scanners. A unified approach using high-field EPR and ¹⁷O NMR can reconcile these differences by quantifying electronic relaxation times and hydration states .

Q. What experimental design considerations are critical for optimizing cyclen-based radiopharmaceuticals (e.g., ¹⁷⁷Lu-DOTA)?

Key factors include:

  • Chelator-to-metal ratio : Stoichiometric excess (1.2:1) ensures complete radiolabeling.
  • Reaction kinetics : Heating (95°C, 30 minutes) accelerates Lu³⁺ incorporation into DOTA.
  • Quality control : Radio-TLC or HPLC to verify radiochemical purity (>95%) and stability in serum (24-hour incubation at 37°C).
  • In vivo targeting : Conjugation to peptides (e.g., PSMA-617) requires spacer optimization to preserve receptor affinity .

Q. How do structural modifications of cyclen (e.g., DOTAM, DOTP) influence thermodynamic and kinetic properties?

Substituent effects are systematic:

  • DOTAM (tetraacetamide): Reduced acidity (pKa ~1.5 vs. 2.5 for DOTA) slows proton-assisted dissociation, enhancing kinetic inertness.
  • DOTP (tetraphosphonate): Increased charge density improves selectivity for Ca²⁺/Mg²⁺ in bone-targeting agents. Potentiometric titrations and DFT calculations quantify these effects, guiding ligand design for specific applications .

Methodological Guidance

  • Relaxivity Measurement : Use a 0.47T benchtop NMR analyzer with variable-temperature probes to measure T₁/T₂ in aqueous solutions (0.1–1.0 mM Gd³⁺). Include reference standards (e.g., Gd-DTPA) for calibration .
  • Stability Testing : Employ ICP-MS to monitor metal leaching from complexes in simulated physiological conditions (e.g., 0.9% NaCl, pH 5.5–7.4) over 72 hours .

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